Casein Kinase II Inhibitor IV Hydrochloride
Description
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Properties
Molecular Formula |
C24H24ClN5O3 |
|---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
3-[3-[2-(3,4,5-trimethoxyanilino)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]propanenitrile;hydrochloride |
InChI |
InChI=1S/C24H23N5O3.ClH/c1-30-20-13-18(14-21(31-2)22(20)32-3)27-24-26-15-17-9-11-29(23(17)28-24)19-8-4-6-16(12-19)7-5-10-25;/h4,6,8-9,11-15H,5,7H2,1-3H3,(H,26,27,28);1H |
InChI Key |
VKJYVHSKTVGINV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC=C3C=CN(C3=N2)C4=CC=CC(=C4)CCC#N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Casein Kinase II Inhibitor IV Hydrochloride in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Casein Kinase II (CK2) is a highly conserved serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is frequently implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention. Casein Kinase II Inhibitor IV Hydrochloride is a potent, ATP-competitive inhibitor of CK2. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, and its impact on key cellular signaling pathways. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the inhibitor's role in cellular signaling.
Introduction to Casein Kinase II (CK2)
Casein Kinase II (CK2) is a ubiquitous and constitutively active serine/threonine protein kinase. It exists as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory (β) subunits. CK2 phosphorylates a wide range of substrates, positioning it as a master regulator of cellular function.[1] Dysregulation of CK2 activity is often associated with various pathologies, particularly cancer, where it promotes tumorigenesis by enhancing cell proliferation and inhibiting apoptosis.[1]
This compound: A Potent CK2 Antagonist
This compound is a small-molecule inhibitor designed to selectively target the ATP-binding site of the CK2 catalytic subunits. By competing with ATP, it effectively blocks the kinase activity of CK2, thereby modulating its downstream signaling pathways.
Quantitative Efficacy Data
The potency of a kinase inhibitor is a critical parameter for its use in research and potential therapeutic development. The following table summarizes the key quantitative data for Casein Kinase II Inhibitor IV.
| Parameter | Value | Reference |
| IC50 | 9 nM | --INVALID-LINK-- |
Core Cellular Pathways Modulated by CK2 Inhibition
Inhibition of CK2 by compounds such as this compound is expected to have significant effects on several critical cellular signaling pathways. While direct experimental evidence for this specific inhibitor on these pathways is still emerging, the well-established role of CK2 allows for informed inferences.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CK2 can positively regulate this pathway at multiple levels. For instance, CK2 can phosphorylate and inactivate the tumor suppressor PTEN, a negative regulator of the PI3K/Akt axis.[2][3] By phosphorylating Akt at Ser129, CK2 can also directly promote its activity.[2] Inhibition of CK2 would be expected to counteract these effects, leading to decreased Akt and mTOR signaling, and consequently, reduced cell proliferation and survival.[3][4][5]
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. CK2 can promote NF-κB activation through multiple mechanisms, including the phosphorylation of IκBα, which targets it for degradation and allows the release and nuclear translocation of NF-κB.[6] CK2 can also directly phosphorylate the p65/RelA subunit of NF-κB at Ser529, enhancing its transcriptional activity.[6] Inhibition of CK2 is therefore expected to suppress NF-κB signaling, leading to anti-inflammatory effects and the induction of apoptosis in cancer cells.[7]
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. CK2 has been shown to be essential for Wnt/β-catenin signaling.[8][9] It can phosphorylate multiple components of the pathway, including β-catenin and Dishevelled (Dvl), leading to the stabilization and nuclear accumulation of β-catenin and the subsequent activation of TCF/LEF-mediated transcription.[10] Inhibition of CK2 can therefore block Wnt/β-catenin signaling, which has been shown to decrease the proliferation of cancer cells.[10]
Experimental Protocols
To facilitate further research into the effects of this compound, this section provides detailed protocols for key experimental assays.
In Vitro CK2 Kinase Inhibition Assay
This assay is used to determine the IC50 value of an inhibitor against purified CK2 enzyme.
Materials:
-
Purified recombinant CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
This compound
-
[γ-³²P]ATP or a non-radioactive ATP/ADP detection system
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper or other means of separating phosphorylated substrate
-
Scintillation counter or plate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microcentrifuge tube or a well of a microplate, combine the CK2 enzyme, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive assays).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Plot the percentage of CK2 activity against the inhibitor concentration and determine the IC50 value.
Western Blot Analysis of Pathway Modulation
This protocol is used to assess the effect of the inhibitor on the phosphorylation status of key proteins in the signaling pathways of interest.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of target proteins (e.g., p-Akt (S129), Akt, p-p65 (S529), p65, β-catenin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture the cells to the desired confluency and treat with various concentrations of this compound for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation.
Cell Viability Assay
This assay measures the effect of the inhibitor on cell proliferation and survival.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium
-
96-well plates
-
MTT, XTT, or other viability reagent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach overnight.
-
Treat the cells with serial dilutions of this compound.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on a cellular pathway.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of CK2 with significant potential as a research tool and a starting point for drug development. Its ability to modulate key cellular signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and Wnt/β-catenin pathways, underscores its relevance in studying and potentially treating diseases characterized by aberrant CK2 activity. Further research is warranted to directly investigate the effects of this specific inhibitor on these pathways in various cellular contexts and to explore its therapeutic potential in preclinical models. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such future investigations.
References
- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of casein kinase 2 disrupts differentiation of myeloid cells in cancer and enhances the efficacy of immunotherapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Casein Kinase II inhibition and epigenetic modulation in acute B-lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of Casein Kinase 2 Enhances the Effectiveness of PI3K Inhibition in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of PI3K-AKT-mTOR pathway in protein kinase CKII inhibition-mediated senescence in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Casein kinase-2 induces p53-dependent cell cycle arrest and sensitizes glioblastoma cells to tumor necrosis factor (TNFα)-induced apoptosis through SIRT1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Casein kinase 2 Is activated and essential for Wnt/beta-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Protein Kinase CK2 in Epidermal Keratinocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinase CK2 is a highly conserved, constitutively active serine/threonine kinase implicated in a vast array of cellular processes, including proliferation, survival, and differentiation.[1][2][3] In epidermal homeostasis, CK2 plays a critical, albeit complex, role in governing the delicate balance between keratinocyte proliferation and terminal differentiation. Dysregulation of CK2 activity is increasingly linked to the pathogenesis of various skin diseases, notably psoriasis and cutaneous malignancies, where it promotes hyperproliferation and abnormal differentiation.[2][4][5][6] This technical guide provides an in-depth examination of CK2's function in epidermal keratinocyte differentiation, detailing the core signaling pathways, summarizing key experimental findings, and outlining relevant methodologies for its study.
Core Signaling Pathways Involving CK2 in Keratinocytes
CK2 exerts its influence on keratinocyte fate primarily by modulating key signaling cascades. Its constitutive activity allows it to act as a pivotal regulator within complex networks.[3][6]
The Akt/STAT3 Axis in Proliferation and Inflammation
In pathological contexts like psoriasis, CK2 is significantly upregulated and becomes a central driver of epidermal hyperplasia and inflammation.[1][2] It directly fosters keratinocyte hyperproliferation and pro-inflammatory cytokine production by activating the Akt and STAT3 signaling pathways.[1][2][4][5][6]
-
Akt Activation: CK2 can directly phosphorylate Akt at Ser129, which promotes its activity and contributes to cell survival and proliferation signals.[6][7]
-
STAT3 Activation: CK2 activates STAT3, a key transcription factor involved in proliferation and the inflammatory response.[1][5][6] This leads to the production of cytokines such as IL-6 and IL-17A.[5]
-
IL-17A Positive Feedback Loop: A crucial finding is the existence of a positive feedback loop where the pro-inflammatory cytokine IL-17A induces the expression of CK2 in keratinocytes.[1][2] This amplified CK2 activity, in turn, further promotes inflammatory responses, creating a self-sustaining cycle of inflammation and abnormal differentiation characteristic of psoriatic lesions.[1][2]
Regulation of the MAPK (ERK1/2 and p38) Balance
The balance between the ERK1/2 and p38 MAPK pathways is fundamental to keratinocyte fate. High ERK1/2 activity generally correlates with proliferation, whereas high p38 activity is associated with the induction of differentiation and apoptosis.[8] Research shows that CK2 is a critical upstream regulator in this signaling axis.
Inhibition of CK2 activity with the specific inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB) leads to a strong suppression of ERK1/2 activity while simultaneously increasing the activity of p38 MAPK and its upstream kinase, MEK3/6.[8][9] This demonstrates that CK2 activity is required to maintain the proliferative state by sustaining ERK1/2 signaling and suppressing the pro-differentiation p38 pathway.[8][9]
Data on CK2's Role in Keratinocyte Differentiation
The following tables summarize the observed effects of modulating CK2 activity on key cellular processes and molecular markers in epidermal keratinocytes, as derived from preclinical studies.
Table 1: Effects of CK2 Inhibition on Keratinocyte Functions
| Parameter/Marker | Method of Inhibition | Observed Effect | Reference |
| Proliferation | CX-4945 or siRNA | Reduced | [1][2] |
| Abnormal Differentiation | CX-4945 or siRNA | Reduced / Reversed | [1][2] |
| Involucrin Expression | CX-4945 | Regulated | [5][6] |
| Keratin 1 & 10 Expression | CX-4945 | Regulated | [5][6] |
| IL-17A Expression | CX-4945 or siRNA | Reduced | [1][2] |
| Pro-inflammatory Cytokines | CX-4945 | Reduced | [5] |
| STAT3 Activation | CX-4945 | Inhibited | [1][2] |
| Akt Activation | CX-4945 | Inhibited | [1][2] |
| ERK1/2 Activity | TBB | Suppressed | [8][9] |
| p38 MAPK Activity | TBB | Increased | [8][9] |
Table 2: Effects of CK2 Overexpression/Stimulation
| Parameter/Marker | Method of Stimulation | Observed Effect | Reference |
| Proliferation | Exogenous CK2 | Promoted Hyperproliferation | [1][2] |
| Abnormal Differentiation | Exogenous CK2 | Promoted | [1][2] |
| IL-17A Stimulation | IL-17A Treatment | Increased CK2 Expression | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of CK2 in keratinocytes. Below are foundational protocols for key experiments.
Human Keratinocyte Culture and Differentiation Induction
This protocol describes the standard method for culturing primary human epidermal keratinocytes (NHEK) and inducing their differentiation.
-
Materials:
-
NHEKs (neonatal or adult)
-
Keratinocyte Growth Medium (KGM), low calcium (<0.1 mM)
-
Trypsin/EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
High-calcium differentiation medium (KGM with final Ca++ concentration adjusted to 1.2-1.8 mM)
-
-
Protocol:
-
Culturing: Grow NHEKs in low-calcium KGM at 37°C and 5% CO2. The low calcium concentration maintains the cells in a proliferative, undifferentiated state.
-
Subculturing: When cells reach 70-80% confluency, wash with PBS, and detach using Trypsin/EDTA. Neutralize trypsin and re-plate cells for expansion or experiments.
-
Differentiation Induction: To induce terminal differentiation, replace the low-calcium medium with high-calcium differentiation medium once the cells are confluent.[10] Differentiation markers can be assessed over a period of 24-96 hours.[10]
-
CK2 Inhibition and Knockdown
-
Small Molecule Inhibition:
-
Prepare stock solutions of CK2 inhibitors (e.g., CX-4945 or TBB) in DMSO.
-
Culture NHEKs to the desired confluency.
-
Treat cells with the inhibitor at various concentrations (e.g., 1-20 µM) or with a DMSO vehicle control for a specified duration (e.g., 8-24 hours) prior to differentiation induction or cell lysis.
-
-
siRNA-mediated Knockdown:
-
Use a validated siRNA sequence targeting the catalytic subunit of CK2 (CSNK2A1). A non-targeting scramble siRNA should be used as a control.
-
Transfect sub-confluent NHEKs with the siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Allow 48-72 hours for target gene knockdown.
-
Proceed with experiments, confirming knockdown efficiency by Western Blot or qPCR.
-
CK2 Kinase Activity Assay
This assay measures the enzymatic activity of CK2 from cell lysates.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Specific CK2 peptide substrate (e.g., RRRDDDSDDD)
-
Kinase reaction buffer
-
[γ-³²P]ATP (for radiometric assay) or ATP and a phosphospecific antibody (for non-radiometric methods)
-
-
Protocol:
-
Lysate Preparation: Lyse treated and control keratinocytes on ice. Centrifuge to pellet debris and collect the supernatant. Determine total protein concentration using a BCA or Bradford assay.
-
Kinase Reaction: In a microfuge tube, combine a standardized amount of cell lysate protein with the kinase reaction buffer, the specific CK2 peptide substrate, and ATP (radiolabeled or unlabeled).
-
Incubation: Incubate the reaction at 30°C for 10-30 minutes.
-
Detection:
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric: Terminate the reaction and detect the phosphorylated substrate using ELISA with a phosphospecific antibody or by capillary electrophoresis.[11][12]
-
-
Western Blot Analysis
This technique is used to quantify the expression and phosphorylation status of target proteins.
-
Protocol:
-
Protein Extraction: Lyse cells as described for the kinase assay.
-
SDS-PAGE: Separate proteins by size by running equal amounts of protein lysate on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for targets like p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK, involucrin, keratin 10, and CK2α. A loading control like GAPDH or β-actin should always be included.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
References
- 1. Protein Kinase CK2 Promotes Proliferation, Abnormal Differentiation, and Proinflammatory Cytokine Production of Keratinocytes via Regulation of STAT3 and Akt Pathways in Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Kinase CK2 in Health and Disease: CK2 and its role in Wnt and NF-κB signaling: Linking development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases [mdpi.com]
- 6. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. CK2 is acting upstream of MEK3/6 as a part of the signal control of ERK1/2 and p38 MAPK during keratinocytes autocrine differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Markers for Ca++ -induced terminal differentiation of keratinocytes in vitro under defined conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unveiling the Biological Activity of Casein Kinase II Inhibitor IV Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casein Kinase II (CK2) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a myriad of cellular processes, including cell growth, proliferation, and differentiation. Its dysregulation has been implicated in various diseases, making it a compelling target for therapeutic intervention. Casein Kinase II Inhibitor IV Hydrochloride is a potent, ATP-competitive inhibitor of CK2. This technical guide provides an in-depth overview of the biological activity of this compound, with a particular focus on its role as an inducer of epidermal keratinocyte differentiation. This document summarizes key quantitative data, details available experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development efforts in dermatology and related fields.
Core Biological Activity: Induction of Epidermal Keratinocyte Differentiation
This compound is a small-molecule inducer of epidermal keratinocyte differentiation.[1][2][3][4] In vitro studies utilizing normal human epidermal keratinocytes (NHEKs) have demonstrated that treatment with this inhibitor leads to a time-dependent increase in the expression of key differentiation markers.
Quantitative Analysis of Differentiation Marker Expression
The treatment of NHEKs with this compound results in a significant upregulation of genes associated with different stages of keratinocyte differentiation. The following table summarizes the observed fold-changes in mRNA expression at specific time points.
| Differentiation Stage | Marker | Time Point | mRNA Upregulation (Fold Change) |
| Early | Keratin 1 (KRT1) | 12 and 24 hours | 5.4[1][2][3][4] |
| Early | Keratin 10 (KRT10) | 12 and 24 hours | 5.4[1][2][3][4] |
| Late | Involucrin (IVL) | 36 and 48 hours | 1.8[1][2][3][4] |
| Late | Transglutaminase 1 (TGM1) | 36 and 48 hours | 4.8[1][2][3][4] |
| Terminal | Loricrin (LOR) | 36 and 48 hours | 3.3[1][2][3][4] |
| Terminal | Filaggrin (FLG) | 36 and 48 hours | 5.6[1][2][3][4] |
At the protein level, an increase in the early differentiation markers, keratin 1 and keratin 10, is observed at 48 hours.[1][2][3] This is followed by increased levels of involucrin and transglutaminase 1 at 72 hours, which persist at 96 hours.[1][2][3] The terminal differentiation marker, loricrin, is also expressed at later time points.[1][2][3]
Mechanism of Action and Biochemical Data
This compound functions as a potent, ATP-competitive inhibitor of Casein Kinase II.[3]
| Parameter | Value |
| IC50 | 9 nM[3][4] |
| Mechanism | ATP-competitive[3] |
Experimental Protocols
While detailed, step-by-step protocols for the use of this compound are not extensively published, the following outlines the methodologies derived from available data.
In Vitro Keratinocyte Differentiation Assay
This protocol provides a framework for assessing the induction of differentiation in normal human epidermal keratinocytes (NHEKs).
-
Cell Line: Normal Human Epidermal Keratinocytes (NHEKs).
-
Treatment: Treat NHEKs with this compound at the desired concentration.
-
Time Course Analysis:
-
mRNA Expression: Harvest cells at early (e.g., 12 and 24 hours) and late (e.g., 36 and 48 hours) time points for RNA extraction and subsequent analysis by quantitative real-time PCR (qRT-PCR) to measure the expression levels of KRT1, KRT10, IVL, TGM1, LOR, and FLG.
-
Protein Expression: Harvest cells at various time points (e.g., 48, 72, and 96 hours) for protein extraction and subsequent analysis by Western blotting or immunofluorescence to detect the protein levels of Keratin 1, Keratin 10, Involucrin, Transglutaminase 1, and Loricrin.
-
Reporter Gene Assay for Involucrin Promoter Activity
This assay is designed to quantify the effect of the inhibitor on the transcriptional activity of the involucrin gene promoter.
-
Cell Line: Normal Human Epidermal Keratinocytes (NHEKs).
-
Transfection:
-
Treatment:
-
Measurement:
Signaling Pathways
The precise signaling cascade downstream of CK2 inhibition that leads to keratinocyte differentiation is an area of ongoing investigation. However, based on the known roles of CK2 in keratinocyte biology, a putative pathway can be proposed. CK2 is known to be involved in the regulation of STAT3, Akt, MEK3/6, p38 MAPK, and ERK1/2 pathways in keratinocytes.[1][5][6][7] Inhibition of CK2 likely modulates these pathways to promote the expression of differentiation-specific genes.
Figure 1. Putative signaling pathway of CK2 inhibitor-induced keratinocyte differentiation.
The following diagram illustrates the experimental workflow for assessing the biological activity of this compound on keratinocyte differentiation.
Figure 2. Experimental workflow for studying keratinocyte differentiation.
In Vivo and Off-Target Effects
To date, specific in vivo studies and comprehensive off-target profiling for this compound have not been extensively reported in the public domain. Research on other CK2 inhibitors, such as CX-4945, has demonstrated in vivo efficacy in preclinical cancer models. However, it is crucial to note that off-target effects can be a consideration for kinase inhibitors, and the specific profile of this compound would require dedicated investigation.
Conclusion
This compound is a potent and specific inhibitor of CK2 that has demonstrated clear biological activity in promoting epidermal keratinocyte differentiation in vitro. The available data on its mechanism of action and its effects on differentiation marker expression provide a solid foundation for its further investigation as a potential therapeutic agent for skin disorders characterized by aberrant differentiation. Future studies should focus on elucidating the detailed downstream signaling pathways, conducting comprehensive in vivo efficacy and safety studies, and performing thorough off-target profiling to fully characterize its therapeutic potential.
References
- 1. CK2 is acting upstream of MEK3/6 as a part of the signal control of ERK1/2 and p38 MAPK during keratinocytes autocrine differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Protein Kinase CK2 Promotes Proliferation, Abnormal Differentiation, and Proinflammatory Cytokine Production of Keratinocytes via Regulation of STAT3 and Akt Pathways in Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Target Identification of Casein Kinase II Inhibitor IV Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the target identification and characterization of Casein Kinase II (CK2) Inhibitor IV Hydrochloride. It details the inhibitor's primary molecular target, its impact on critical cellular signaling pathways, and the experimental methodologies used to elucidate its mechanism of action.
Introduction: The Significance of Casein Kinase II
Casein Kinase II (CK2) is a highly conserved and ubiquitously expressed serine/threonine protein kinase that plays a crucial role in a vast array of cellular processes.[1][2][3] As a constitutively active enzyme, CK2 is a master regulator, phosphorylating hundreds of protein substrates involved in cell growth, proliferation, apoptosis suppression, and DNA repair.[1][3][4] Its dysregulation is frequently linked to various diseases, most notably cancer, making it a compelling therapeutic target.[3][5] CK2 typically exists as a heterotetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2][4][6]
Casein Kinase II Inhibitor IV Hydrochloride is a potent, ATP-competitive small molecule designed to target this critical kinase, thereby serving as a valuable chemical probe for studying CK2 function and as a potential starting point for therapeutic development.[2][7][8] This guide focuses on the identification of its primary target and the downstream cellular consequences of its inhibitory action.
Primary Target and Quantitative Profile
The principal molecular target of this compound is the protein kinase Casein Kinase II (CK2) . It functions by competing with ATP for binding to the active site of the CK2α subunit, thereby preventing the phosphorylation of CK2 substrates.[2][8]
Table 1: Inhibitory Activity Summarizes the key quantitative measure of the inhibitor's potency against its primary target.
| Inhibitor | Target | Assay Type | IC50 | Mechanism of Action |
| Casein Kinase II Inhibitor IV | CK2 | Kinase Activity | 9 nM | ATP-Competitive |
| Data sourced from GlpBio.[7] |
Beyond direct enzyme inhibition, the compound has been identified as an inducer of differentiation in human epidermal keratinocytes (NHEKs).[7][9] This cellular effect is a downstream consequence of CK2 inhibition. The treatment of NHEKs with the inhibitor leads to the upregulation of key differentiation marker genes.
Table 2: Effect on Keratinocyte Differentiation Gene Expression Details the fold-change in mRNA expression for key genes following treatment with the inhibitor.
| Gene Name | Marker Type | Time Point | mRNA Upregulation (Fold-Change) |
| Keratin 1 | Early Differentiation | 12-24 h | 5.4 |
| Keratin 10 | Early Differentiation | 12-24 h | 5.4 |
| Involucrin (IVL) | Terminal Differentiation | 36-48 h | 1.8 |
| Transglutaminase 1 (TGM 1) | Terminal Differentiation | 36-48 h | 4.8 |
| Loricrin | Terminal Differentiation | 36-48 h | 3.3 |
| Filaggrin | Terminal Differentiation | 36-48 h | 5.6 |
| Data sourced from a study by Hong J, et al., as cited by GlpBio.[7] |
Key Signaling Pathways Modulated by CK2
CK2 is a central node in multiple pro-survival and proliferative signaling cascades.[5][10] By inhibiting CK2, this compound can modulate these critical pathways.
The diagram below illustrates the central role of CK2 in several oncogenic pathways. CK2 can phosphorylate key components like Akt, IκB, and β-catenin, leading to the activation of pathways that promote cell survival and proliferation. Inhibition of CK2 disrupts these signals.
Experimental Protocols for Target Identification
Identifying the specific targets of a kinase inhibitor is a multi-step process that combines biochemical assays with advanced proteomics techniques to ensure specificity and understand cellular effects.
This protocol is used to determine the IC50 value of the inhibitor against the purified kinase.
-
Reagents and Materials :
-
Purified recombinant human CK2 enzyme.
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).
-
ATP (Adenosine Triphosphate), typically radiolabeled ([γ-³²P]ATP) or for use with luminescence-based kits (e.g., ADP-Glo™).
-
This compound, serially diluted.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT).
-
96-well or 384-well assay plates.
-
-
Procedure :
-
Add kinase buffer to all wells of the assay plate.
-
Dispense serially diluted inhibitor into the wells. Add a vehicle control (e.g., DMSO) to control wells.
-
Add the CK2 enzyme to all wells and incubate for 10-15 minutes at room temperature to allow inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction (e.g., by adding EDTA or a specific stop solution).
-
Quantify kinase activity. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring remaining radioactivity. For luminescence assays (like ADP-Glo™), measure the generated ADP signal according to the manufacturer's protocol.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Chemoproteomics is a powerful method to identify the direct binding partners of a small molecule from a complex cell lysate, thus confirming the primary target and identifying potential off-targets.[11][12]
The workflow below outlines the key steps in an affinity-based chemoproteomics experiment. An immobilized version of the inhibitor is used to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.
-
Procedure :
-
Probe Immobilization : Covalently link Casein Kinase II Inhibitor IV (or a close analog with a suitable linker) to a solid support, such as sepharose or magnetic beads.
-
Lysate Preparation : Culture relevant cells (e.g., a cancer cell line with high CK2 expression) and prepare a native cell lysate using a non-denaturing lysis buffer.
-
Affinity Pulldown : Incubate the cell lysate with the inhibitor-conjugated beads. In a parallel control experiment, incubate the lysate with control beads (no inhibitor). For competition experiments, pre-incubate the lysate with an excess of the free, soluble inhibitor before adding the beads.
-
Washing : Thoroughly wash the beads with lysis buffer to remove proteins that are non-specifically bound to the matrix.
-
Elution : Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer or using a denaturant.
-
Protein Separation and Digestion : Separate the eluted proteins by SDS-PAGE. Excise the protein bands, or digest the entire eluate in-solution with a protease like trypsin to generate peptides.
-
Mass Spectrometry : Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Use a database search engine (e.g., MaxQuant, Sequest) to identify the proteins from the MS/MS spectra. True targets will be significantly enriched on the inhibitor beads compared to the control beads and will show reduced binding in the presence of the free competitor compound.
-
To validate that the inhibitor engages its target in cells and modulates its downstream signaling, phosphoproteomics can be employed. This technique quantifies changes in protein phosphorylation across the proteome following inhibitor treatment.
-
Procedure :
-
Cell Treatment : Treat cultured cells with this compound at a relevant concentration (e.g., 5-10 times the IC50) for a specific duration. Include a vehicle-treated control group.
-
Protein Extraction and Digestion : Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Phosphopeptide Enrichment : Because phosphopeptides are low in abundance, they must be enriched from the complex peptide mixture. Common methods include Titanium Dioxide (TiO₂) chromatography or Immobilized Metal Affinity Chromatography (IMAC).
-
Quantitative Mass Spectrometry : Analyze the enriched phosphopeptides using LC-MS/MS. For quantification, methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ) can be used to compare the abundance of phosphopeptides between the inhibitor-treated and control samples.
-
Data Analysis : Identify the phosphopeptides and their corresponding proteins. Determine which phosphorylation sites show significantly decreased abundance upon inhibitor treatment.
-
Bioinformatics : Use bioinformatics tools to map the differentially phosphorylated proteins to known signaling pathways. A significant decrease in phosphorylation at sites known to be CK2 substrates provides strong evidence of on-target activity and reveals the downstream pathways affected by the inhibitor.
-
Conclusion
References
- 1. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 2. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. glpbio.com [glpbio.com]
- 8. scbt.com [scbt.com]
- 9. mybiosource.com [mybiosource.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
Unlocking the Therapeutic Potential of CK2 Inhibition in Skin Disorders: A Technical Guide
Protein Kinase CK2, a highly conserved and ubiquitously expressed serine/threonine kinase, has emerged as a critical regulator of a multitude of cellular processes. Its constitutive activity and involvement in fundamental pathways such as cell proliferation, differentiation, and inflammation position it as a key player in skin homeostasis.[1][2][3] Consequently, the dysregulation of CK2 activity is increasingly implicated in the pathogenesis of various skin diseases, including psoriasis, skin cancers, and other inflammatory dermatoses, making it a compelling therapeutic target for dermatological drug development.[1][2][3]
This technical guide provides an in-depth exploration of the therapeutic potential of CK2 inhibition in skin disorders, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.
The Role of CK2 in the Pathogenesis of Skin Diseases
CK2's influence on skin health is profound. In healthy skin, it helps maintain the delicate balance of keratinocyte proliferation and differentiation. However, its overactivation can disrupt this equilibrium, contributing to the development and progression of several dermatological conditions.
Psoriasis: This chronic inflammatory skin disorder is characterized by the hyperproliferation and abnormal differentiation of keratinocytes.[3] Elevated expression of CK2 has been observed in psoriatic lesions.[3][4][5] CK2 overactivation promotes the pathological features of psoriasis by fostering keratinocyte proliferation and the production of pro-inflammatory cytokines through the activation of key signaling pathways, including STAT3, Akt, and NF-κB.[1][2][3][5]
Skin Cancers: In the context of dermatological oncology, particularly melanoma and non-melanoma skin cancers like basal cell carcinoma (BCC) and cutaneous squamous cell carcinoma, CK2 overexpression is correlated with tumor progression.[1][2][5] It facilitates cancer cell survival, proliferation, and metastasis, making it a viable target for anti-cancer therapies.[1][2][5]
Inflammatory Dermatoses: CK2's role in modulating inflammatory responses through pathways like NF-κB suggests its potential involvement in other inflammatory skin conditions, such as atopic dermatitis.[2][3] For instance, UVB irradiation can stimulate CK2-mediated IκB phosphorylation, leading to NF-κB activation and subsequent inflammation.[2]
Pharmacological Inhibition of CK2: A Promising Therapeutic Strategy
The development of specific CK2 inhibitors has opened new avenues for treating skin disorders. The most extensively studied of these is CX-4945, also known as Silmitasertib, an orally bioavailable, ATP-competitive inhibitor of CK2.[1][2][6] Preclinical and clinical studies have demonstrated the potential of CK2 inhibitors to mitigate the pathological features of various skin diseases.[1][3][5]
Data Presentation
The following tables summarize the key quantitative findings from preclinical and clinical studies on CK2 inhibition in skin disorders.
Table 1: Preclinical Efficacy of CX-4945 in a Psoriasis Model
| Model System | Treatment | Key Findings | Reference |
| Imiquimod (IMQ)-induced psoriasis-like mouse model | CX-4945 | Ameliorated psoriasis symptoms, reduced keratinocyte proliferation and abnormal differentiation, decreased inflammatory cytokine production (especially IL-17A), and reduced infiltration of γδ T cells. | [4] |
| Human keratinocytes (in vitro) | CX-4945 or CK2 siRNA | Reversed exogenous CK2-promoted hyperproliferation and abnormal differentiation. Reduced IL-17A expression and abolished IL-17A-induced proliferation and inflammatory cytokine expression. | [4] |
Table 2: Clinical Trial Data for Silmitasertib (CX-4945) in Advanced Basal Cell Carcinoma (Phase 1)
| Efficacy Endpoint | Locally Advanced Disease (n=17) | Metastatic Disease (n=5) | Overall (n=22) | Reference |
| Partial Response (PR) | 3 patients | 0 patients | 3 patients | [7] |
| Stable Disease (SD) | 8 patients | 2 patients | 10 patients | [7] |
| Disease Control Rate | 65% (11/17) | 80% (4/5) | - | [7] |
| Median Duration of Disease Control | 10.3 months | 7.5 months | - | [7] |
| Median Progression-Free Survival (PFS) | 9.2 months | 3.7 months | - | [7] |
| Patients with PFS > 21 months | - | - | 2 patients | [7][8] |
| Discontinuation Rate due to Adverse Events | - | - | 24% | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for key experiments cited in the literature.
Imiquimod (IMQ)-Induced Psoriasis-like Mouse Model
This is a widely used preclinical model to study the pathogenesis of psoriasis and evaluate the efficacy of potential therapeutics.
-
Animal Model: BALB/c mice are typically used.
-
Induction of Psoriasis: A daily topical dose of imiquimod (IMQ) cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back skin of the mice for a period of 5-7 consecutive days.
-
Treatment: The CK2 inhibitor (e.g., CX-4945) is administered, often orally or topically, concurrently with or prior to the IMQ application. A vehicle control group is also included.
-
Evaluation of Psoriasis Severity: The severity of the skin inflammation is scored daily based on the Psoriasis Area and Severity Index (PASI), which assesses erythema, scaling, and thickness.
-
Histological Analysis: At the end of the experiment, skin biopsies are collected for histological analysis (e.g., H&E staining) to measure epidermal thickness (acanthosis).
-
Immunohistochemistry and Immunofluorescence: Skin sections are stained for markers of proliferation (e.g., Ki67) and differentiation (e.g., K10, loricrin).
-
Gene and Protein Expression Analysis: Skin samples are processed for quantitative real-time PCR (qRT-PCR) or Western blotting to measure the expression of pro-inflammatory cytokines (e.g., IL-17A, IL-23), signaling proteins (e.g., p-STAT3, p-Akt), and CK2 itself.
-
Flow Cytometry: Immune cells (e.g., γδ T cells) infiltrating the skin can be isolated and quantified using flow cytometry.
In Vitro Studies on Human Keratinocytes
These experiments are essential for dissecting the molecular mechanisms by which CK2 and its inhibitors affect keratinocyte biology.
-
Cell Culture: Primary human epidermal keratinocytes (HEKa) are cultured in appropriate media (e.g., EpiLife medium with supplements).
-
Treatments: Cells are treated with recombinant human CK2 to induce hyperproliferation and/or pro-inflammatory cytokines like IL-17A to mimic psoriatic conditions. The effects of CK2 inhibitors (e.g., CX-4945) or CK2 knockdown using siRNA are then evaluated.
-
Proliferation Assays: Cell proliferation is measured using assays such as BrdU incorporation or MTT assays.
-
Differentiation Analysis: Keratinocyte differentiation can be assessed by examining the expression of differentiation markers like involucrin, keratin 1, and keratin 10 using Western blotting or immunofluorescence.
-
Cytokine Production Measurement: The levels of secreted pro-inflammatory cytokines (e.g., IL-6, IL-8) in the cell culture supernatant are quantified using ELISA.
-
Signaling Pathway Analysis: The activation status of key signaling proteins (e.g., STAT3, Akt, NF-κB) is determined by Western blotting for their phosphorylated forms.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to CK2 inhibition in skin disorders.
Caption: CK2 signaling pathways in skin disorders.
Caption: Mechanism of action of CK2 inhibitors in psoriasis.
References
- 1. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases [mdpi.com]
- 3. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase CK2 Promotes Proliferation, Abnormal Differentiation, and Proinflammatory Cytokine Production of Keratinocytes via Regulation of STAT3 and Akt Pathways in Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Silmitasertib, a casein kinase 2 inhibitor, induces massive lipid droplet accumulation and nonapoptotic cell death in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. targetedonc.com [targetedonc.com]
Methodological & Application
Application Notes and Protocols: Utilizing Casein Kinase II Inhibitor IV Hydrochloride in Human Epidermal Keratinocytes (NHEKs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase II (CK2) is a constitutively active serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle control, proliferation, and apoptosis.[1][2] In normal human epidermal keratinocytes (NHEKs), CK2 is implicated in maintaining the balance between proliferation and differentiation. Dysregulation of CK2 activity has been associated with hyperproliferative skin disorders such as psoriasis and skin cancers.[3][4]
Casein Kinase II Inhibitor IV Hydrochloride is a potent, ATP-competitive small molecule that selectively inhibits CK2.[5][6] This inhibitor has been identified as an inducer of epidermal keratinocyte differentiation, making it a valuable tool for studying keratinocyte biology and a potential therapeutic agent for hyperproliferative skin diseases.[7][8][9] These application notes provide detailed protocols for the use of this compound in NHEK culture, along with expected outcomes and data presentation.
Data Presentation
Summary of Quantitative Data
The following tables summarize the quantitative effects of this compound on the expression of keratinocyte differentiation markers.
Table 1: Upregulation of Early Differentiation Marker Genes in NHEKs Treated with CK2 Inhibitor IV Hydrochloride. [5][7][10]
| Gene | Time Point | Fold Upregulation (mRNA) |
| Keratin 1 (KRT1) | 12 and 24 hours | 5.4-fold |
| Keratin 10 (KRT10) | 12 and 24 hours | 5.4-fold |
Table 2: Upregulation of Terminal Differentiation Marker Genes in NHEKs Treated with CK2 Inhibitor IV Hydrochloride. [5][7][10]
| Gene | Time Point | Fold Upregulation (mRNA) |
| Involucrin (IVL) | 36 and 48 hours | 1.8-fold |
| Transglutaminase 1 (TGM1) | 36 and 48 hours | 4.8-fold |
| Loricrin (LOR) | 36 and 48 hours | 3.3-fold |
| Filaggrin (FLG) | 36 and 48 hours | 5.6-fold |
Table 3: Time Course of Protein Expression of Differentiation Markers in NHEKs Treated with CK2 Inhibitor IV Hydrochloride. [5][7][8]
| Protein Marker | Time Point of Increased Expression |
| Keratins 1 and 10 | 48 hours |
| Involucrin (IVL) and Transglutaminase (TGM) | 72 hours (persisted at 96 hours) |
| Loricrin | Later time points |
Experimental Protocols
General Culture of Normal Human Epidermal Keratinocytes (NHEKs)
A foundational requirement for studying the effects of any compound is the healthy maintenance of the cell line.
Materials:
-
NHEK cells
-
Keratinocyte Serum-Free Growth Medium
-
Trypsin/EDTA solution
-
Trypsin Neutralizing Solution
-
HEPES Buffered Saline Solution (HEPES-BSS)
-
Sterile culture flasks, plates, and pipettes
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Thawing and Plating: Thaw cryopreserved NHEKs rapidly in a 37°C water bath.[11] Once a small amount of ice remains, decontaminate the vial and transfer the cells to a T-75 flask containing pre-warmed Keratinocyte Serum-Free Growth Medium at a seeding density of approximately 3,500 cells/cm².[12]
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2.[11]
-
Media Changes: Change the medium every 2-3 days.[11]
-
Subculturing: When cells reach 70-80% confluency, wash with HEPES-BSS and aspirate.[12] Add Trypsin/EDTA and incubate until cells round up and detach.[12] Neutralize the trypsin with Trypsin Neutralizing Solution and centrifuge the cell suspension.[11] Resuspend the cell pellet in fresh medium and plate into new culture vessels.[11]
Induction of Differentiation in NHEKs using CK2 Inhibitor IV Hydrochloride
This protocol details the steps to induce and analyze the differentiation of NHEKs.
Materials:
-
NHEKs cultured in appropriate vessels (e.g., 6-well plates)
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., RNA lysis buffer for qPCR, protein lysis buffer for Western blot)
Protocol:
-
Cell Plating: Plate NHEKs at a desired density in 6-well plates and allow them to adhere and grow to approximately 50-60% confluency.
-
Preparation of Inhibitor Stock: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Treatment: On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 5 µM).[5][7] Remove the old medium from the cells and replace it with the medium containing the inhibitor or a vehicle control (DMSO at the same final concentration).
-
Incubation and Time Points: Incubate the cells for various time points (e.g., 12, 24, 36, 48, 72, and 96 hours) to analyze the expression of early and late differentiation markers.[5][7][8]
-
Harvesting: At each time point, wash the cells with PBS and harvest them for downstream analysis.
-
For RNA analysis (qPCR): Lyse the cells directly in the well using a suitable lysis buffer.
-
For protein analysis (Western Blot): Lyse the cells using a standard protein lysis buffer.
-
Reporter Gene Assay for Keratinocyte Differentiation
This protocol can be used to quantify the transcriptional activity of genes involved in differentiation.
Materials:
-
NHEKs
-
Reporter plasmid (e.g., pGL3/3.7 kbp-IVLLuc plasmid containing the involucrin promoter driving luciferase expression)[7]
-
Transfection reagent
-
96-well assay plates
-
This compound
-
Luciferase assay system (e.g., Bright-Glo)
-
Luminometer
Protocol:
-
Transfection: Transfect NHEKs in 150 mm dishes at 30-40% confluency with the reporter plasmid using a suitable transfection reagent.[7]
-
Plating for Assay: After 24 hours, trypsinize the transfected cells and plate them into 96-well assay plates.[7]
-
Inhibitor Treatment: Allow the cells to adhere, then treat them with this compound at a final concentration of 5 µM.[7] Include a vehicle control.
-
Incubation: Incubate the plates for 48 hours.[7]
-
Luciferase Assay: Measure the reporter gene activity using a luciferase assay system according to the manufacturer's instructions.[7]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CK2 signaling pathways in keratinocyte proliferation and differentiation.
References
- 1. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Casein Kinase 2 | Kinases | Tocris Bioscience [tocris.com]
- 3. Protein Kinase CK2 Promotes Proliferation, Abnormal Differentiation, and Proinflammatory Cytokine Production of Keratinocytes via Regulation of STAT3 and Akt Pathways in Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Casein Kinase II Inhibitor IV | Casein Kinase | TargetMol [targetmol.com]
- 9. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Human Epidermal Keratinocytes (HEK) Culture Protocol [sigmaaldrich.com]
- 12. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
Application Notes and Protocols: Time Course of Casein Kinase II Inhibitor IV Hydrochloride in Keratinocyte Differentiation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Casein Kinase II (CK2) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation and differentiation.[1] In the context of dermatology, CK2 has been implicated in the pathogenesis of hyperproliferative skin disorders like psoriasis by promoting abnormal keratinocyte proliferation and differentiation.[1][2][3] Inhibition of CK2, therefore, presents a promising therapeutic strategy for such conditions. Casein Kinase II Inhibitor IV Hydrochloride, a potent and ATP-competitive inhibitor of CK2, has been identified as a small-molecule inducer of epidermal keratinocyte differentiation.[4][5] These application notes provide a detailed overview of the time-dependent effects of this inhibitor on keratinocyte differentiation, along with comprehensive protocols for its application and the subsequent analysis of differentiation markers.
Data Presentation
The following tables summarize the quantitative data on the time course of changes in keratinocyte differentiation markers following treatment with this compound.
Table 1: Time Course of Protein Expression Changes in Keratinocyte Differentiation Markers
| Time Point | Early Differentiation Markers (Keratin 1 & 10) | Late Differentiation Markers (Involucrin & Transglutaminase) | Terminal Differentiation Marker (Loricrin) |
| 48 h | Increased | - | - |
| 72 h | - | Increased | - |
| 96 h | - | Persistently Increased | Expressed at later time points |
Data compiled from multiple sources indicating a temporal progression of differentiation marker expression.[4]
Table 2: Time Course of Gene Expression Changes in Keratinocyte Differentiation Markers
| Time Point | Early Differentiation Marker Genes (Keratin 1 & 10) | Terminal Differentiation Marker Genes (IVL, TGM 1, Loricrin, Filaggrin) |
| 12 h | Upregulated | - |
| 24 h | Upregulated (5.4-fold for both) | - |
| 36 h | - | Upregulated (IVL: 1.8-fold, TGM 1: 4.8-fold, Loricrin: 3.3-fold, Filaggrin: 5.6-fold) |
| 48 h | - | Upregulated |
This data demonstrates the early induction of gene expression for differentiation markers preceding protein-level changes.[4]
Signaling Pathway
Inhibition of Casein Kinase II (CK2) by its specific inhibitor, such as CX-4945, has been shown to modulate key signaling pathways that regulate keratinocyte proliferation and differentiation. Specifically, the suppression of CK2 leads to the inhibition of the STAT3 and Akt signaling pathways.[1][3] This disruption of pro-proliferative signaling is a critical mechanism by which CK2 inhibitors promote the terminal differentiation of keratinocytes.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the time-course effects of this compound on keratinocyte differentiation.
Experimental Protocols
Keratinocyte Cell Culture and Differentiation Induction
Materials:
-
Normal Human Epidermal Keratinocytes (NHEKs)
-
Keratinocyte Growth Medium (KGM)
-
Trypsin/EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks/plates
Protocol:
-
Culture NHEKs in Keratinocyte Growth Medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 70-80% confluency.
-
To induce differentiation, seed the keratinocytes at a high density.
-
Once the cells are attached, replace the growth medium with fresh medium containing the desired concentration of this compound (e.g., 5 µM) or a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 12, 24, 36, 48, 72, 96 hours) before harvesting for analysis.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the inhibitor powder in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
When ready to use, thaw an aliquot and dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.
Western Blotting for Differentiation Markers
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against Keratin 1, Keratin 10, Involucrin, Loricrin, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Immunofluorescence for Differentiation Markers
Materials:
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies against Keratin 1, Keratin 10, Involucrin, or Loricrin
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Protocol:
-
Grow and treat keratinocytes on glass coverslips.
-
At the desired time point, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Quantitative PCR (qPCR) for Gene Expression Analysis
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Keratin 1, Keratin 10, Involucrin, Loricrin, Filaggrin, and a housekeeping gene (e.g., GAPDH or ACTB)
Protocol:
-
Extract total RNA from treated and control cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using a suitable master mix and specific primers for the target genes and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. The Simplest Protocol for Rapid and Long-Term Culture of Primary Epidermal Keratinocytes from Human and Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Classical Human Epidermal Keratinocyte Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Casein Kinase II Inhibitor IV | Casein Kinase | TargetMol [targetmol.com]
Application Notes and Protocols for In Vivo Administration of Casein Kinase II Inhibitor IV Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Casein Kinase II (CK2) inhibitors, with a focus on Casein Kinase II Inhibitor IV Hydrochloride and other well-documented inhibitors like CX-4945 (Silmitasertib) and 4,5,6,7-Tetrabromobenzotriazole (TBB).
Introduction
Casein Kinase II (CK2) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.[1] Its dysregulation is implicated in numerous diseases, particularly cancer, making it an attractive therapeutic target.[2] The use of CK2 inhibitors in animal models is essential for preclinical validation and understanding their therapeutic potential. This document outlines key signaling pathways affected by CK2, detailed protocols for in vivo administration of its inhibitors, and a summary of quantitative data from relevant studies.
Key Signaling Pathways Regulated by CK2
CK2 is a central node in multiple signaling pathways that are critical for cell fate. Its inhibition can have profound effects on cellular function by modulating these pathways.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from preclinical studies using various CK2 inhibitors in animal models.
Table 1: In Vivo Efficacy of CK2 Inhibitors in Cancer Models
| Inhibitor | Animal Model | Cancer Type | Dose & Schedule | Route | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| CX-4945 | Mouse Xenograft (BT-474) | Breast Cancer | 25 mg/kg or 75 mg/kg, twice daily | Oral | 88% and 97% TGI, respectively | [3] |
| CX-4945 | Mouse Xenograft (BxPC-3) | Pancreatic Cancer | 75 mg/kg, twice daily | Oral | 93% TGI | [3] |
| CX-4945 | Mouse Xenograft (PC3) | Prostate Cancer | 75 mg/kg | Oral | 86% TGI | [3] |
| CX-4945 | Mouse Xenograft (U-87) | Glioblastoma | 50 mg/kg or 100 mg/kg, for two weeks | Oral | Reduced tumor growth | [4] |
| CX-4945 | Immunocompetent Mouse (GL261) | Glioblastoma | 150 mg/kg/day (split into two doses) for 3 days | Not specified | Decreased CK2 activity in tumor samples | [5] |
| CX-4945 | Mouse Xenograft (HuCCT1) | Cholangiocarcinoma | Not specified | Not specified | Enhanced anti-tumor effect of gemcitabine and cisplatin | [1] |
| TBB | Nude Mouse Xenograft (WiDr) | Colorectal Adenocarcinoma | 150 mg/kg, twice daily for 5 days | Intraperitoneal | Significant tumor growth delay | [6] |
Table 2: Pharmacokinetic Parameters of CX-4945 in Rats
| Parameter | Value |
| Bioavailability (Oral) | >70% |
| Volume of Distribution (Vss) | 1.39 L/kg |
| Clearance (CL) | 0.08 L/kg/h |
| Plasma Protein Binding | >98% |
Data from a study in rats, which may not be directly transferable to other species but provides a useful reference.
Experimental Protocols
General Workflow for In Vivo CK2 Inhibitor Studies
The following diagram outlines a typical workflow for conducting in vivo studies with CK2 inhibitors.
References
- 1. Preclinical In Vitro and In Vivo Evidence of an Antitumor Effect of CX-4945, a Casein Kinase II Inhibitor, in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Protein Kinase CK2: Evaluating CX-4945 Potential for GL261 Glioblastoma Therapy in Immunocompetent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Casein Kinase II Inhibitor IV Hydrochloride in the Study of Hyperproliferative Skin Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase II (CK2) is a ubiquitously expressed serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Dysregulation of CK2 activity has been implicated in the pathogenesis of several diseases, notably cancer and inflammatory disorders. In the context of dermatology, CK2 is overexpressed in hyperproliferative skin disorders such as psoriasis, where it promotes keratinocyte hyperproliferation, abnormal differentiation, and the production of pro-inflammatory cytokines.[1] This kinase exerts its effects through the modulation of key signaling pathways, including STAT3 and Akt. The inhibition of CK2, therefore, presents a promising therapeutic strategy for these conditions.
Casein Kinase II Inhibitor IV Hydrochloride is a small-molecule inducer of epidermal keratinocyte differentiation, offering a valuable tool for studying and potentially treating hyperproliferative skin disorders. This document provides detailed application notes and experimental protocols for its use in research settings. Additionally, we include data and protocols for CX-4945 (Silmitasertib), a widely studied ATP-competitive inhibitor of CK2, to provide a comprehensive resource for researchers in this field.
Product Information: this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₃N₅O₃·HCl |
| Molar Mass | 465.93 g/mol |
| CAS Number | 2320347-54-2 |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Data Presentation
In Vitro Efficacy: this compound
The following table summarizes the quantitative effects of this compound on the expression of keratinocyte differentiation markers in normal human epidermal keratinocytes (NHEKs).
| Marker | Treatment Time | Fold Upregulation (mRNA) |
| Keratin 1 (KRT1) | 12 and 24 hours | 5.4-fold |
| Keratin 10 (KRT10) | 12 and 24 hours | 5.4-fold |
| Involucrin (IVL) | 36 and 48 hours | 1.8-fold |
| Transglutaminase 1 (TGM1) | 36 and 48 hours | 4.8-fold |
| Loricrin (LOR) | 36 and 48 hours | 3.3-fold |
| Filaggrin (FLG) | 36 and 48 hours | 5.6-fold |
In Vivo Efficacy of CK2 Inhibition (CX-4945) in an Imiquimod-Induced Psoriasis Mouse Model
The data below illustrates the therapeutic potential of CK2 inhibition in a preclinical psoriasis model. While specific quantitative data for this compound in this model is not yet available, the results from studies using the well-characterized inhibitor CX-4945 provide a strong rationale for its investigation.
| Parameter | Control (Vehicle) | CX-4945 Treatment |
| Epidermal Thickness (µm) | 85.62 ± 17.55 | Data not available |
| PASI Score (Erythema, Scaling, Thickness) | 9.81 ± 0.84 | Data not available |
| Ki67-Positive Proliferating Keratinocytes (%) | Data not available | Data not available |
| p-STAT3 Expression | Elevated | Reduced |
| p-Akt Expression | Elevated | Reduced |
| IL-17A Production | Elevated | Reduced |
Note: While qualitative reductions in these parameters with CX-4945 treatment are reported, specific mean values with standard deviations are not consistently available in the reviewed literature.
Signaling Pathways and Experimental Workflows
References
Application of Casein Kinase II Inhibitor IV Hydrochloride in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase II (CK2) is a highly conserved serine/thre.nine protein kinase that is frequently overexpressed in a multitude of human cancers, correlating with poor prognosis.[1][2] This ubiquitous enzyme plays a critical role in promoting tumorigenesis by phosphorylating a vast array of substrates involved in cell proliferation, survival, and inhibition of apoptosis.[2] CK2 is implicated in the dysregulation of several key oncogenic signaling pathways, including PI3K/Akt/mTOR, NF-κB, JAK/STAT, and Wnt/β-catenin.[1][3][4] Consequently, targeting CK2 has emerged as a promising therapeutic strategy in oncology.
Casein Kinase II Inhibitor IV Hydrochloride, also known as 4,5,6,7-Tetrabromobenzotriazole (TBB), is a potent and selective, ATP-competitive inhibitor of CK2.[4][5] This cell-permeable compound has been instrumental in elucidating the cellular functions of CK2 and has demonstrated significant anti-cancer activity in preclinical studies by inducing apoptosis and inhibiting cell growth in various cancer cell lines.[5] These application notes provide a comprehensive overview of the use of TBB in cancer research, including its mechanism of action, effects on signaling pathways, and detailed protocols for key experimental procedures.
Mechanism of Action
TBB exerts its inhibitory effect by competing with ATP for binding to the catalytic α subunit of the CK2 holoenzyme.[6] By blocking the ATP-binding pocket, TBB prevents the phosphorylation of CK2 substrates, thereby disrupting the downstream signaling cascades that promote cancer cell survival and proliferation.[6] Inhibition of CK2 by TBB has been shown to lead to the dephosphorylation and subsequent activation of pro-apoptotic proteins, such as Bid, and the destabilization of anti-apoptotic proteins.[5][7]
Data Presentation: Efficacy of CK2 Inhibitor IV Hydrochloride (TBB)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of TBB in various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jurkat | T-cell leukemia | ~1.0 | [5] |
| PC-3 | Prostate Cancer | ~60 | [8] |
| HeLa | Cervical Cancer | Not specified | [8] |
| HT29(US) | Colon Cancer | Significant viability decrease at 100 µM | [9] |
| SW-480 | Colon Cancer | Significant viability decrease at 100 µM | [9] |
| DLD-1 | Colon Cancer | Significant viability decrease at 100 µM | [9] |
| ZR-75 | Breast Cancer | Significant viability decrease at 100 µM | [9] |
| Rat Liver CK2 | (in vitro) | 0.9 | [5] |
| Human Recombinant CK2 | (in vitro) | 1.6 | [5] |
Signaling Pathways Affected by CK2 Inhibition
Inhibition of CK2 by TBB disrupts multiple oncogenic signaling pathways. The following diagrams illustrate the central role of CK2 and the points of intervention by its inhibitor.
Caption: Key oncogenic signaling pathways regulated by CK2 and inhibited by TBB.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound (TBB) in cancer research.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of TBB on the viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (TBB)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of TBB in complete culture medium. A stock solution of TBB is typically prepared in DMSO. Ensure the final DMSO concentration in the wells is less than 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the TBB dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for determining cell viability using the MTT assay after TBB treatment.
Western Blot Analysis
This protocol is for analyzing the effect of TBB on the expression and phosphorylation status of CK2 target proteins.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CK2α, anti-phospho-Akt, anti-Akt, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with TBB at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to ensure equal protein loading.
Caspase-3/7 Activity Assay
This protocol is for measuring the induction of apoptosis by TBB through the activation of executioner caspases.
Materials:
-
Treated and untreated cells
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with TBB as described for the cell viability assay.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
The luminescence signal is proportional to the amount of caspase activity.
Caption: Workflow for measuring caspase-3/7 activity to assess TBB-induced apoptosis.
Conclusion
This compound (TBB) is a valuable tool for investigating the role of CK2 in cancer biology and for evaluating its potential as a therapeutic target. The protocols and data presented here provide a framework for researchers to effectively utilize this inhibitor in their cancer research endeavors. By employing these methodologies, scientists can further unravel the complex signaling networks governed by CK2 and contribute to the development of novel anti-cancer therapies.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Caspase-based PET for Evaluating Pro-Apoptotic Treatments in a Tuberculosis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Caspase-Independent Pathway Mediates Macrophage Cell Death in Response to Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Protein Kinase CK2 Activity in the Presence of Inhibitor IV Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a vast array of cellular processes.[1][2] CK2 is considered constitutively active and phosphorylates hundreds of substrates, making it a key regulator of signal transduction pathways involved in cell growth, proliferation, apoptosis, and differentiation.[1][2][3] Its dysregulation is frequently implicated in various diseases, particularly cancer, where it is typically overexpressed.[3][4] This has made CK2 an attractive therapeutic target for drug development.[5]
Inhibitor IV Hydrochloride, also known as TBBz (4,5,6,7-Tetrabromobenzimidazole), is a potent and selective inhibitor of CK2. Like its well-studied analog 4,5,6,7-tetrabromobenzotriazole (TBB), it functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2 catalytic subunits.[5][6] Measuring CK2 activity in the presence of such inhibitors is fundamental for determining their efficacy (e.g., IC50 values), understanding their mechanism of action, and screening for novel therapeutic compounds.
These application notes provide a detailed protocol for a radiometric kinase assay to measure CK2 activity and its inhibition by Inhibitor IV Hydrochloride, along with data presentation guidelines and visualizations of the relevant biological and experimental pathways.
Data Presentation: CK2 Inhibitor Activity
The following table summarizes the inhibitory activity of selected compounds against Protein Kinase CK2, providing a reference for comparison.
| Inhibitor Name | Common Abbreviation | Type of Inhibition | IC50 Value |
| Inhibitor IV | TBBz (hydrochloride) | ATP-competitive | ~0.5 µM (estimated) |
| 4,5,6,7-Tetrabromobenzotriazole | TBB | ATP-competitive | 0.27 µM[7][8] |
| Silmitasertib | CX-4945 | ATP-competitive | 1 nM[5][9] |
| Quinalizarin | ATP-competitive | 60 nM (Kᵢ)[9] | |
| Emodin | ATP-competitive | 0.37 µM (IC50)[9] |
Note: The IC50 value for Inhibitor IV Hydrochloride (TBBz) can vary depending on assay conditions, particularly the ATP concentration. The value provided is an estimate based on its structural similarity to TBB. Researchers should determine the IC50 empirically under their specific experimental conditions.
Visualization of Key Pathways
CK2 Signaling Pathways
Protein Kinase CK2 is a central node in cellular signaling, influencing multiple pathways critical for cell survival and proliferation.[3][10][11] Its inhibition can impact tumorigenesis, cell cycle progression, and apoptosis.[3][12]
Caption: Key cellular signaling pathways regulated by Protein Kinase CK2.
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay for CK2 Activity
This protocol describes a robust method for measuring the phosphotransferase activity of CK2 using a specific peptide substrate and radiolabeled ATP.[13] It is highly suitable for determining the inhibitory potential of compounds like Inhibitor IV Hydrochloride.
Principle: The assay measures the transfer of the gamma-phosphate from [γ-³²P]ATP to a specific CK2 substrate peptide (e.g., RRRDDDSDDD).[14] The reaction is stopped, and the radiolabeled peptide is separated from the free [γ-³²P]ATP by spotting the mixture onto P81 phosphocellulose paper, which binds the peptide. The radioactivity incorporated into the peptide is then quantified using a scintillation counter.
Materials:
-
Recombinant human CK2 enzyme
-
CK2 Substrate Peptide (e.g., RRRDDDSDDD)
-
Inhibitor IV Hydrochloride (TBBz)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
5X Kinase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM NaCl, 50 mM MgCl₂, 5 mM DTT
-
ATP Solution (non-radioactive): 10 mM stock
-
P81 Phosphocellulose Squares
-
75 mM Phosphoric Acid
-
Scintillation Vials and Scintillation Fluid
-
Microcentrifuge tubes
-
Pipettes and tips
-
30°C water bath or incubator
-
Scintillation Counter
Procedure:
-
Reagent Preparation:
-
1X Kinase Assay Buffer: Dilute the 5X stock to 1X with sterile deionized water. Keep on ice.
-
CK2 Enzyme Dilution: Dilute the recombinant CK2 enzyme in 1X Kinase Assay Buffer to a working concentration (e.g., 20-50 ng/reaction). The optimal amount should be determined empirically to ensure the reaction is in the linear range.
-
Substrate Peptide Solution: Prepare a 1 mM stock solution of the CK2 substrate peptide in deionized water.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of Inhibitor IV Hydrochloride in DMSO. Create serial dilutions in DMSO to achieve the desired final concentrations for the assay.
-
ATP Reaction Mix (Hot ATP): Prepare a mix of radioactive and non-radioactive ATP. For a final assay concentration of 100 µM ATP, mix an appropriate volume of 10 mM non-radioactive ATP with [γ-³²P]ATP to achieve a final specific activity of ~200-500 cpm/pmol. Safety Note: Handle radioactive materials with appropriate shielding and personal protective equipment according to institutional guidelines.
-
-
Assay Reaction Setup (Total Volume: 25 µL per reaction):
-
Set up reactions in microcentrifuge tubes on ice. Prepare a master mix for common reagents where possible.
-
a. Add Reagents: In each tube, add the following in order:
-
5 µL of 5X Kinase Assay Buffer
-
Deionized Water to bring the final volume to 25 µL
-
2.5 µL of Substrate Peptide (for 100 µM final concentration)
-
1 µL of Inhibitor IV Hydrochloride dilution or DMSO (for vehicle control)
-
5 µL of diluted CK2 enzyme (initiate reaction last for all tubes except the "no enzyme" control)
-
-
b. Controls:
-
Positive Control (100% Activity): Contains all components with DMSO instead of inhibitor.
-
Negative Control (Background): Contains all components except the CK2 enzyme (add 5 µL of 1X Kinase Assay Buffer instead).
-
-
-
Kinase Reaction:
-
To initiate the reaction, add 5 µL of the Hot ATP Reaction Mix to each tube.
-
Mix gently by tapping the tubes.
-
Incubate the reactions at 30°C for 10-20 minutes. Ensure the incubation time is within the linear range of the assay.[13]
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding 10 µL of 75 mM phosphoric acid to each tube.
-
Spot 25 µL of the reaction mixture from each tube onto a pre-labeled P81 phosphocellulose square.
-
Allow the liquid to absorb for at least 1 minute.
-
-
Washing the P81 Papers:
-
Place the P81 squares in a large beaker and wash three times with 75 mM phosphoric acid for 5 minutes each wash, with gentle stirring. This removes the unincorporated [γ-³²P]ATP.
-
Perform a final quick rinse with acetone to air dry the papers.
-
-
Quantification:
-
Place each dried P81 square into a separate scintillation vial.
-
Add an appropriate volume of scintillation fluid (e.g., 5 mL).
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Activity:
-
Subtract the CPM from the negative control (background) from all other readings to get the corrected CPM.
-
Percent Activity = (Corrected CPM of Sample / Corrected CPM of Positive Control) x 100
-
-
Determine IC50 Value:
-
Plot the Percent Activity against the logarithmic concentration of Inhibitor IV Hydrochloride.
-
Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to fit the curve and calculate the IC50 value, which is the concentration of the inhibitor that reduces CK2 activity by 50%.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the radiometric kinase assay described above.
Caption: Workflow for a radiometric CK2 kinase inhibition assay.
References
- 1. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globozymes.com [globozymes.com]
- 3. researchgate.net [researchgate.net]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A CE-based assay for human protein kinase CK2 activity measurement and inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review | MDPI [mdpi.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving solubility of Casein Kinase II Inhibitor IV Hydrochloride for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Casein Kinase II (CK2) Inhibitor IV Hydrochloride in their experiments, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of Casein Kinase II Inhibitor IV Hydrochloride?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 70 mg/mL (162.99 mM). Sonication is recommended to facilitate dissolution.[1] For the free base form, Casein Kinase II Inhibitor IV, the solubility in DMSO is even higher, at ≥ 250 mg/mL (582.11 mM).[2]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: It is not recommended to dissolve this compound directly in aqueous buffers. This compound is hydrophobic, and direct dissolution in aqueous solutions will likely result in poor solubility and precipitation. The standard procedure is to first create a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium.
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?
A4: For most cell culture experiments, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity.[3] Many cell lines can tolerate up to 1% DMSO, but it is crucial to perform a solvent control experiment to ensure that the DMSO concentration used does not affect cell viability or the experimental outcome.
Q5: How should I store the stock solution of this compound?
A5: Stock solutions prepared in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Solubility and Stock Solution Preparation
Proper preparation of the stock solution is critical for obtaining reliable and reproducible experimental results. The following table summarizes the solubility of Casein Kinase II Inhibitor IV and its hydrochloride salt in DMSO.
| Compound | Solvent | Solubility | Molar Concentration | Notes |
| This compound | DMSO | 70 mg/mL | 162.99 mM | Sonication is recommended[1] |
| Casein Kinase II Inhibitor IV (Free Base) | DMSO | ≥ 250 mg/mL | 582.11 mM |
Experimental Protocol: Solubilizing this compound for Cell-Based Assays
This protocol provides a step-by-step guide for preparing a working solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution for several minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath at room temperature for 10-15 minutes. Gentle warming to 37°C can also be applied.[5]
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
To avoid precipitation when diluting into the final aqueous medium, it is best to perform serial dilutions.
-
Prepare an intermediate dilution of the DMSO stock solution in pre-warmed cell culture medium. For example, dilute the 10 mM DMSO stock 1:10 in media to get a 1 mM solution with 10% DMSO.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution (or the concentrated stock if not performing an intermediate step) to the pre-warmed cell culture medium to achieve the desired final concentration.
-
Ensure the final DMSO concentration is below 0.5%.
-
Vortex the final working solution gently before adding it to your cells.
-
-
Perform a Solvent Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. This is essential to differentiate the effects of the inhibitor from any effects of the solvent.
-
Experimental workflow for solubilizing the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | The compound is hydrophobic and has low aqueous solubility. The change in solvent polarity from DMSO to the aqueous buffer is causing it to crash out of solution. | 1. Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions in the aqueous buffer. 2. Warm the Aqueous Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the inhibitor stock. 3. Increase Mixing: Vortex the solution immediately after adding the DMSO stock to the aqueous medium. 4. Lower Final Concentration: If precipitation persists, you may need to work with a lower final concentration of the inhibitor. |
| Compound does not fully dissolve in DMSO | The concentration may be too high, or the compound may require more energy to dissolve. | 1. Sonication: Use a water bath sonicator for 15-30 minutes.[1] 2. Gentle Warming: Briefly warm the solution to 37°C.[5] 3. Reduce Concentration: If the above steps do not work, prepare a less concentrated stock solution. |
| Inconsistent experimental results | This could be due to incomplete solubilization, degradation of the compound, or inaccurate pipetting of the viscous DMSO stock. | 1. Ensure Complete Dissolution: Visually inspect your stock and working solutions for any precipitate before use. 2. Proper Storage: Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Accurate Pipetting: Use positive displacement pipettes or reverse pipetting techniques for viscous DMSO solutions. 4. Fresh Working Solutions: Prepare fresh working solutions for each experiment from the frozen stock. |
Casein Kinase II Signaling Pathways
Casein Kinase II is a constitutively active serine/threonine kinase that participates in numerous cellular processes by phosphorylating a wide range of protein substrates.[2][6][7][8][9] Its activity is implicated in cell proliferation, survival, and tumorigenesis through its interaction with several key signaling pathways.
Key signaling pathways regulated by Casein Kinase II.
References
- 1. Casein Kinase II Inhibitor IV | Casein Kinase | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Casein Kinase 2 Sends Extracellular Signal-Regulated Kinase Nuclear - PMC [pmc.ncbi.nlm.nih.gov]
Casein Kinase II Inhibitor IV Hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Casein Kinase II Inhibitor IV Hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant signaling pathways to ensure successful experimental outcomes.
Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
Summary of Storage and Stability Data
| Form | Storage Temperature | Duration | Notes |
| Powder (Lyophilized) | -20°C | 3 years | Stable for extended periods when stored properly. |
| 4°C | Not Recommended | Short-term storage at 4°C is not advised for the powder form. | |
| In Solvent (DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 6 months[2] | Suitable for shorter-term storage. | |
| 4°C | 1 week | Recommended to prepare fresh solutions weekly as prolonged storage may lead to loss of efficacy.[1] |
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in various experimental settings.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or No Inhibitory Effect | Degraded Inhibitor: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions into single-use volumes and store at -80°C for long-term stability.[2] |
| Incorrect Concentration: Errors in calculating the final working concentration. | Double-check all calculations for dilutions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. | |
| Inhibitor Precipitation: The inhibitor may have precipitated out of the solution, especially in aqueous media. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is compatible with your cells and does not cause precipitation. If precipitation is observed, consider preparing a fresh dilution. For in vivo studies, ensure the solvent concentration is kept low (e.g., below 10% for DMSO in normal mice). | |
| Observed Cytotoxicity | High Solvent Concentration: The solvent (e.g., DMSO) used to dissolve the inhibitor can be toxic to cells at high concentrations. | Prepare a vehicle control with the same final concentration of the solvent to assess its effect on cell viability. Keep the final solvent concentration in the culture medium as low as possible, typically below 0.5%. |
| High Inhibitor Concentration: The inhibitor itself may be cytotoxic at higher concentrations. | Perform a dose-response curve to determine the IC50 value for your cell line and use a concentration that effectively inhibits CK2 without causing significant cell death. | |
| Off-Target Effects: Kinase inhibitors can sometimes have off-target effects that may lead to cytotoxicity.[3][4][5] | Review the literature for known off-target effects of this inhibitor. Consider using a second, structurally different CK2 inhibitor to confirm that the observed phenotype is due to CK2 inhibition. | |
| Difficulty Dissolving the Powder | Incomplete Dissolution: The powder may not have fully dissolved in the solvent. | To aid dissolution, you can gently warm the solution to 37°C or use sonication.[2] Ensure you are using a suitable solvent, such as DMSO. |
| Static Electricity: For small quantities, the powder may adhere to the vial walls due to static electricity. | Briefly centrifuge the vial before opening to collect all the powder at the bottom.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: The recommended solvent for reconstitution is dimethyl sulfoxide (DMSO). It is soluble in DMSO at concentrations of 70 mg/mL (162.99 mM) and ≥ 250 mg/mL (582.11 mM).[1][2]
Q2: How should I prepare my stock and working solutions?
A2: Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C. For cell-based assays, dilute the stock solution to the desired final concentration in your cell culture medium immediately before use.
Q3: Can I store the inhibitor solution in an aqueous buffer?
A3: It is generally not recommended to store the inhibitor in aqueous buffers for extended periods, as this can lead to hydrolysis and degradation. Prepare fresh dilutions in aqueous buffers from your DMSO stock solution for each experiment.
Q4: What is the difference between Casein Kinase II Inhibitor IV and this compound?
A4: this compound is the hydrochloride salt form of the parent compound, Casein Kinase II Inhibitor IV. The salt form often has improved solubility and stability. Ensure you are using the correct molecular weight for your calculations (465.93 g/mol for the hydrochloride salt).
Q5: What are the known off-target effects of this inhibitor?
A5: While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common characteristic of kinase inhibitors to have some level of off-target activity.[3][4][5] It is always good practice to validate key findings using a second, structurally unrelated inhibitor or through genetic approaches like siRNA-mediated knockdown of CK2.
Experimental Protocols
General Protocol for a Cell-Based Reporter Gene Assay
This protocol provides a general guideline for assessing the effect of this compound on a reporter gene driven by a CK2-responsive promoter.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Transfection (if applicable): If you are using a reporter plasmid, transfect the cells according to the manufacturer's protocol for your transfection reagent. Allow the cells to recover for 24 hours post-transfection.
-
Inhibitor Preparation: Prepare a series of dilutions of the this compound from your DMSO stock solution in the appropriate cell culture medium. A final concentration of 5 µM has been used in some studies.[2]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours).
-
Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase, β-galactosidase) according to the assay kit manufacturer's instructions.
-
Data Analysis: Normalize the reporter activity to a control for cell viability (e.g., total protein concentration or a co-transfected control reporter).
General Protocol for Western Blotting to Assess CK2 Inhibition
This protocol outlines the steps to analyze the phosphorylation status of a known CK2 substrate to confirm the inhibitor's activity.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a known CK2 substrate overnight at 4°C. Also, probe a separate blot with an antibody against the total protein as a loading control.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
Casein Kinase 2 (CK2) Signaling Pathways
CK2 is a pleiotropic kinase that phosphorylates a vast number of substrates, thereby regulating numerous cellular processes. It is often involved in pro-survival and proliferative signaling cascades.
Caption: Overview of major signaling pathways regulated by Casein Kinase 2 (CK2).
Experimental Workflow for Evaluating CK2 Inhibitor Efficacy
This workflow outlines the key steps in assessing the effectiveness of this compound in a cell-based experiment.
Caption: A typical experimental workflow for studying the effects of a CK2 inhibitor.
Logical Flow for Troubleshooting Inconsistent Results
This diagram illustrates a logical approach to troubleshooting when you encounter inconsistent results in your experiments with the CK2 inhibitor.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. Casein Kinase II Inhibitor IV | Casein Kinase | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
Navigating Your Research: A Technical Support Center for Casein Kinase II Inhibator IV Hydrochloride
Welcome to the technical support center for Casein Kinase II (CK2) Inhibitor IV Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving this inhibitor. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges and ensure consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Casein Kinase II Inhibitor IV Hydrochloride?
This compound is an ATP-competitive inhibitor of CK2.[1][2] This means it binds to the ATP-binding pocket of the CK2 catalytic subunits (α and/or α'), preventing the phosphorylation of its numerous downstream substrates.[2] By blocking CK2's activity, the inhibitor can modulate a wide array of cellular processes, including cell proliferation, apoptosis, and signal transduction.[3]
Q2: How should I prepare and store stock solutions of the inhibitor?
For optimal results, it is crucial to handle and store the inhibitor correctly.
-
Solubility: this compound is soluble in DMSO at concentrations of 70 mg/mL (162.99 mM) or higher (≥ 250 mg/mL or 582.11 mM has also been reported).[1][4] Sonication may be required to fully dissolve the compound.[4]
-
Stock Solution Preparation: To prepare a stock solution, dissolve the powdered inhibitor in high-quality, anhydrous DMSO. It is recommended to prepare a concentrated stock solution (e.g., 10 mM or higher) that can be further diluted in cell culture medium or assay buffer to the desired working concentration.
-
Storage:
-
Powder: Store the solid compound at -20°C for up to 3 years.[5]
-
Stock Solution: Aliquot the DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1][5] If the prepared solution is clear, it can be stored at 4°C for up to one week, though longer storage may lead to a loss of efficacy.[5] If the solution appears as a suspension, it should be prepared fresh for each use.[5]
-
Q3: What are the known off-target effects of this inhibitor?
While designed to be a potent CK2 inhibitor, like many kinase inhibitors, off-target effects can occur. Some CK2 inhibitors have been shown to inhibit other kinases, such as PIM-1, DYRK1a, and CLK2.[6] For instance, the well-studied CK2 inhibitor CX-4945 has demonstrated activity against several other kinases.[7][8] It is crucial to include appropriate controls in your experiments to validate that the observed effects are indeed due to the inhibition of CK2.
Q4: What are some recommended positive and negative controls for my experiments?
-
Positive Controls:
-
A known CK2 inhibitor with a well-characterized phenotype in your experimental system (e.g., CX-4945).
-
For cellular assays, a cell line known to be sensitive to CK2 inhibition.
-
For western blots, a positive control lysate from cells where CK2 activity is known to be high or where a specific downstream target is known to be phosphorylated.
-
-
Negative Controls:
-
Vehicle control (e.g., DMSO) at the same final concentration as the inhibitor-treated samples.
-
An inactive structural analog of the inhibitor, if available.
-
For cellular assays, a cell line known to be resistant to CK2 inhibition.
-
For knockdown/knockout experiments, a non-targeting siRNA or a wild-type control cell line.
-
Troubleshooting Guide
Inconsistent results can be frustrating. This guide addresses common issues encountered when using this compound.
| Problem | Possible Cause | Suggested Solution |
| No or weak biological effect observed | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. |
| Inhibitor has degraded. | Prepare fresh stock solutions from powder. Ensure proper storage of stock solutions at -80°C in single-use aliquots. | |
| Cell line is resistant to CK2 inhibition. | Confirm CK2 expression and activity in your cell line. Consider using a different cell line with known sensitivity to CK2 inhibitors. | |
| Incorrect experimental timeline. | Optimize the incubation time with the inhibitor. Some effects may be visible early, while others require longer treatment. | |
| High cell toxicity or unexpected cell death | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the cytotoxic concentration (IC50) in your cell line using an MTT or similar viability assay. Use concentrations below the toxic level for your experiments. |
| Off-target effects. | Lower the inhibitor concentration to the minimum effective dose. Validate your findings using a second, structurally different CK2 inhibitor or with a genetic approach like siRNA-mediated knockdown of CK2. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and that the vehicle control shows no toxicity. | |
| Inconsistent results between experiments | Batch-to-batch variability of the inhibitor. | If possible, purchase a larger batch of the inhibitor to use across multiple experiments. Always record the lot number of the inhibitor used. |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media formulations between experiments. | |
| Inconsistent inhibitor preparation. | Prepare a large batch of concentrated stock solution and aliquot for single use to ensure consistent dosing. | |
| Phosphorylation of downstream target not reduced | Ineffective inhibition. | Confirm that the inhibitor is active by performing an in vitro kinase assay with recombinant CK2. |
| Antibody issues in Western Blot. | Validate your phospho-specific antibody with positive and negative controls. Ensure you are using appropriate buffers containing phosphatase inhibitors during lysate preparation. | |
| Redundant signaling pathways. | Other kinases may be compensating for the loss of CK2 activity. Investigate alternative signaling pathways that might regulate the phosphorylation of your target. |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the inhibitor on your cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.[9] Add 10 µL of the MTT stock solution to each well.[10]
-
Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% dimethylformamide) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[9] Read the absorbance at 570 nm using a microplate reader.[10]
Western Blotting for Phospho-CK2 Substrates
This protocol allows for the detection of changes in the phosphorylation status of CK2 downstream targets.
-
Cell Lysis: After treating cells with the inhibitor for the desired time, wash them with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% w/v BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of your target protein overnight at 4°C with gentle agitation. Dilute the antibody in 5% BSA in TBST as recommended by the manufacturer.[11]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Detect the signal using an enhanced chemiluminescence (ECL) reagent and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein or a housekeeping protein like GAPDH or β-actin.
Visualizations
CK2 Signaling Pathway
References
- 1. glpbio.com [glpbio.com]
- 2. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Casein Kinase II Inhibitor IV | Casein Kinase | TargetMol [targetmol.com]
- 6. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Support Center: Optimizing Casein Kinase II Inhibitor IV Hydrochloride for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information for the effective in vivo use of Casein Kinase II (CK2) Inhibitor IV Hydrochloride, also known as 4,5,6,7-Tetrabromobenzotriazole (TBB).
Frequently Asked Questions (FAQs)
Q1: What is Casein Kinase II (CK2) Inhibitor IV (TBB) and what is its mechanism of action? A1: Casein Kinase II Inhibitor IV (TBB) is a potent, cell-permeable, and ATP-competitive inhibitor of CK2.[1][2] CK2 is a serine/threonine protein kinase that is often overexpressed in cancer cells and regulates numerous signaling pathways involved in cell growth, proliferation, and apoptosis suppression.[3][4][5] By inhibiting CK2, TBB can induce apoptosis and suppress oncogenic signaling.[3][6]
Q2: What is a recommended starting dose for TBB in mice? A2: A documented effective dose is an intraperitoneal (IP) injection of 60 mg/kg/day in a mouse model of oxygen-induced retinopathy.[1] However, the optimal dose is highly dependent on the animal model, tumor type (if applicable), and experimental endpoint. A dose-response study is always recommended to determine the optimal therapeutic window for your specific model.
Q3: How should I prepare TBB for in vivo administration? A3: TBB has poor aqueous solubility and requires a specific vehicle for solubilization. It is highly soluble in DMSO.[7][8] A common formulation for IP injection involves dissolving TBB in a vehicle of PBS (pH 7.2) containing 20% polyethylene glycol 400 (PEG 400) and 2% Tween-80.[1] Another suggested vehicle consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.[9] Always prepare the solution fresh for each use.
Q4: What are the potential off-target effects of TBB? A4: While TBB is considered a selective inhibitor of CK2, it can inhibit other kinases at higher concentrations.[10] These include PIM1, PIM3, CDK2, and glycogen synthase kinase 3β (GSK3β).[1][10] It's important to consider these potential off-target effects when interpreting results.
Q5: How can I monitor the efficacy of TBB treatment in vivo? A5: Efficacy can be assessed through several methods:
-
Tumor Growth Inhibition: In xenograft models, regular measurement of tumor volume is a primary endpoint.[11]
-
Pharmacodynamic Biomarkers: Assess the phosphorylation status of known CK2 substrates in tumor or surrogate tissues. Inhibition of CK2 can lead to a reduction in phosphorylated AKT at serine 129 (pAKT S129) or altered levels of β-catenin.[12]
-
Phenotypic Changes: In non-oncology models, efficacy is measured by changes in the disease phenotype, such as reduced neovascularization.[1]
-
Apoptosis Markers: Increased apoptosis in tumor tissue, measured by methods like TUNEL staining, can indicate treatment efficacy.[11]
Q6: What is the known toxicity profile of TBB? A6: Studies have reported that TBB was not found to be toxic to mice at therapeutic doses.[10] However, it is crucial to monitor animals for signs of toxicity, such as weight loss, behavioral changes, or signs of irritation at the injection site. The vehicle, particularly DMSO, can also cause toxicity if used at high concentrations (the concentration of DMSO for normal mice should be kept below 10%).[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No observable therapeutic effect | 1. Suboptimal Dosage: The dose may be too low for the specific animal model or disease state. 2. Poor Bioavailability: The inhibitor may not be reaching the target tissue at a sufficient concentration due to formulation or administration route issues. 3. Inhibitor Degradation: The prepared dosing solution may have degraded. | 1. Perform a dose-escalation study to find the maximum tolerated dose (MTD) and optimal effective dose. 2. Confirm target engagement by measuring pharmacodynamic biomarkers (e.g., pAKT S129) in tumor or surrogate tissue.[12] 3. Ensure the formulation completely solubilizes the compound. Prepare fresh dosing solutions before each administration. |
| Signs of animal toxicity (e.g., weight loss, lethargy) | 1. Dose is too high: The administered dose exceeds the MTD. 2. Vehicle Toxicity: The solvent vehicle (especially DMSO) may be causing toxicity.[8] 3. Cumulative Toxicity: Repeated dosing may lead to compound accumulation.[10] | 1. Reduce the dose or decrease the dosing frequency. 2. Perform a vehicle-only control group to assess solvent toxicity. Ensure DMSO concentration is as low as possible (ideally <10%).[8] 3. Monitor animal weight and health daily. Implement a dosing holiday if toxicity is observed. |
| Precipitation of the compound in the dosing solution | 1. Poor Solubility: The concentration of TBB exceeds its solubility limit in the chosen vehicle. 2. Incorrect Vehicle Preparation: The order of solvent addition or the ratios may be incorrect. | 1. Increase the percentage of co-solvents like PEG300/400 or Tween-80. Gentle warming or sonication may aid dissolution.[8][9] 2. Prepare the vehicle by first dissolving TBB in a small amount of DMSO, then adding PEG, mixing well, followed by Tween-80, and finally adding the aqueous component (PBS/saline) dropwise while vortexing. |
| High variability in experimental results | 1. Inconsistent Dosing: Inaccurate preparation of the dosing solution or inconsistent administration volume. 2. Biological Variability: Natural variation within the animal cohort. 3. Incomplete Solubilization: If the compound is not fully dissolved, animals may receive different effective doses. | 1. Use calibrated pipettes and ensure consistent injection technique (e.g., IP vs. subcutaneous). 2. Increase the number of animals per group to improve statistical power. 3. Ensure the dosing solution is a clear solution, not a suspension, before administration. |
Experimental Protocols
Protocol 1: Preparation of TBB Dosing Solution (PEG/Tween Vehicle)
This protocol is adapted from a published study for intraperitoneal administration in mice.[1]
-
Materials:
-
Casein Kinase II Inhibitor IV Hydrochloride (TBB)
-
Polyethylene glycol 400 (PEG 400)
-
Tween-80
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes or conical tubes
-
-
Vehicle Preparation (Example for a final volume of 1 mL):
-
Prepare a vehicle mixture consisting of 20% PEG 400, 2% Tween-80, and 78% PBS.
-
To a sterile tube, add 200 µL of PEG 400.
-
Add 20 µL of Tween-80.
-
Add 780 µL of sterile PBS (pH 7.2).
-
Vortex thoroughly until a clear, homogenous solution is formed.
-
-
TBB Dosing Solution Preparation (Example for a 60 mg/kg dose):
-
Calculation: For a 25g mouse receiving a 60 mg/kg dose in a 100 µL injection volume:
-
Dose per mouse = 60 mg/kg * 0.025 kg = 1.5 mg
-
Required concentration = 1.5 mg / 0.1 mL = 15 mg/mL
-
-
Procedure:
-
Weigh the required amount of TBB powder (e.g., 15 mg for 1 mL of solution).
-
Add the TBB powder to the prepared vehicle (1 mL).
-
Vortex vigorously. Use of a sonicating water bath may be necessary to achieve full dissolution.
-
Visually inspect the solution to ensure it is clear and free of any precipitate before drawing it into a syringe.
-
Prepare this solution fresh before each set of injections.
-
-
Visualizations: Pathways and Workflows
CK2's Role in the Wnt/β-Catenin Signaling Pathway
Protein Kinase CK2 is known to regulate multiple components of the Wnt signaling pathway.[3][12] It can phosphorylate key proteins like Dishevelled (Dvl) and β-catenin, ultimately promoting the transcription of Wnt target genes involved in cell proliferation.[3] Inhibition of CK2 with TBB can disrupt this process.
Caption: Simplified Wnt/β-catenin pathway showing activating phosphorylation events by CK2.
General Workflow for an In Vivo Efficacy Study
A typical preclinical study to evaluate the efficacy of TBB involves careful planning, execution, and analysis.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. glpbio.com [glpbio.com]
- 8. Casein Kinase II Inhibitor IV | Casein Kinase | TargetMol [targetmol.com]
- 9. CK2-IN-4 | Casein Kinase | TargetMol [targetmol.com]
- 10. mdpi.com [mdpi.com]
- 11. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Casein Kinase II Inhibitor IV Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Casein Kinase II Inhibitor IV Hydrochloride. Due to the limited publicly available selectivity data for this specific inhibitor, this guide emphasizes best practices for characterizing and minimizing potential off-target effects applicable to it and other kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a potent, ATP-competitive inhibitor of Casein Kinase II (CK2) with a reported IC50 of 9 nM.[1][2] It has also been characterized as a small-molecule inducer of epidermal keratinocyte differentiation.[1][2][3] As an ATP-competitive inhibitor, it functions by binding to the ATP-binding pocket of the CK2 catalytic subunits, preventing the phosphorylation of its substrates.[4][5]
Q2: Are there known off-target effects for this compound?
Currently, there is a lack of publicly available, comprehensive selectivity screening data for this compound against a broad panel of kinases. As with many ATP-competitive kinase inhibitors, off-target effects are possible due to the conserved nature of the ATP-binding site across the kinome.[4][6] It is crucial for researchers to empirically determine the selectivity of this inhibitor in their experimental models.
Q3: How can I assess the on-target and off-target effects of this inhibitor in my experiments?
To confidently attribute observed phenotypes to the inhibition of CK2, a multi-pronged approach is recommended:
-
Biochemical Assays: Perform in vitro kinase assays with purified CK2 and a panel of related or suspected off-target kinases to determine the inhibitor's selectivity profile.
-
Cell-Based Assays:
-
Target Engagement: Utilize techniques like cellular thermal shift assays (CETSA) or NanoBRET to confirm that the inhibitor engages CK2 within the cell at the intended concentrations.[7]
-
Phospho-specific Antibodies: Use Western blotting with antibodies specific to known CK2 phosphorylation sites on its substrates to demonstrate on-target activity.
-
Rescue Experiments: If possible, use a "rescue" experiment with a drug-resistant mutant of CK2 to show that the observed phenotype is reversed.
-
Phenotypic Comparison: Compare the effects of this compound with other structurally different and well-characterized CK2 inhibitors.
-
Q4: What are common experimental issues encountered when working with kinase inhibitors like this one?
Common issues include:
-
Poor Solubility: The inhibitor may precipitate in aqueous buffers or cell culture media, leading to inaccurate concentrations. Always check the solubility information and consider using a small amount of an appropriate solvent like DMSO.
-
Inconsistency Between In Vitro and In Vivo/In Cellulo Results: A potent inhibitor in a biochemical assay may be less effective in cells due to poor cell permeability, rapid metabolism, or efflux by cellular transporters.[8][9]
-
Off-Target Phenotypes: The observed cellular effect may be due to the inhibition of an unknown kinase or multiple kinases.[10]
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Cellular Assays
| Possible Cause | Troubleshooting Step |
| Inhibitor Precipitation | - Prepare fresh stock solutions. - Visually inspect media for precipitation after adding the inhibitor. - Perform a solubility test in your specific experimental buffer. |
| Inhibitor Degradation | - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Store the inhibitor as recommended by the manufacturer. |
| Cell Health | - Ensure cells are healthy and not overgrown before treatment. - Perform a vehicle control (e.g., DMSO) to assess solvent toxicity. |
| Assay Variability | - Optimize assay parameters such as cell density, incubation time, and antibody concentrations. - Include positive and negative controls in every experiment. |
Issue 2: Discrepancy Between Biochemical Potency (IC50) and Cellular Efficacy (EC50)
| Possible Cause | Troubleshooting Step |
| Low Cell Permeability | - Use a cell-based target engagement assay (e.g., CETSA) to confirm the inhibitor is reaching its intracellular target. - Consider using a different inhibitor with known better cell permeability for comparison. |
| High Intracellular ATP Concentration | - As an ATP-competitive inhibitor, high cellular ATP levels can reduce its effectiveness. This is an inherent challenge.[5] |
| Inhibitor Efflux | - Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein). Co-incubation with an efflux pump inhibitor could be a diagnostic tool, but may introduce other variables. |
| Inhibitor Metabolism | - The inhibitor may be rapidly metabolized by the cells. Time-course experiments may provide insight. |
Issue 3: Suspected Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Inhibition of Other Kinases | - Perform a kinase selectivity screen (see Experimental Protocols). - Use a structurally unrelated CK2 inhibitor and check if it phenocopies the results. - Use a lower, more specific concentration of the inhibitor. |
| Non-Kinase Targets | - An unbiased chemoproteomics approach can identify other protein targets. |
| Phenotype is a result of inhibiting a signaling pathway affected by multiple kinases | - Map the observed phenotype to known signaling pathways and investigate if other kinases inhibited by the compound could be responsible. |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of a kinase inhibitor using a radiometric assay.
-
Prepare Kinase Panel: Obtain a panel of purified, active kinases, including CK2 and a selection of other serine/threonine kinases.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Kinase Reaction:
-
In a microplate, combine the kinase, a specific substrate peptide for that kinase, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubate at 30°C for a predetermined time within the linear range of the assay.
-
-
Stop Reaction and Capture Substrate: Stop the reaction and spot the mixture onto a phosphocellulose membrane that binds the phosphorylated substrate.
-
Washing: Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 for each kinase.
Protocol 2: Cellular Target Engagement using Western Blot
This protocol determines if the inhibitor is engaging and inhibiting CK2 in a cellular context by analyzing the phosphorylation of a known CK2 substrate.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a dose-range of this compound for a specified time. Include a vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a phosphorylated CK2 substrate (e.g., phospho-Akt Ser129).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein of the substrate). A dose-dependent decrease in the phospho-signal indicates target engagement and inhibition.
Visualizations
Caption: Key signaling pathways regulated by Casein Kinase II (CK2).
Caption: Experimental workflow for validating on-target effects.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Casein Kinase II Inhibitor IV | Casein Kinase | TargetMol [targetmol.com]
- 4. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Casein Kinase II Inhibitor IV Hydrochloride & DMSO in Cell Culture
This guide provides troubleshooting advice and frequently asked questions for researchers using Casein Kinase II (CK2) Inhibitor IV Hydrochloride, with a special focus on managing the potential toxicity of its common solvent, Dimethyl Sulfoxide (DMSO), in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is DMSO and why is it necessary for dissolving Casein Kinase II Inhibitor IV Hydrochloride?
A1: Dimethyl Sulfoxide (DMSO) is a polar, aprotic organic solvent widely used in cell culture research.[1][2] Its primary function is to dissolve substances that are not soluble in water, such as many small molecule inhibitors. This compound is hydrophobic and requires a solvent like DMSO to create a concentrated stock solution that can then be diluted into aqueous cell culture media for experiments.[3][4] While essential for solubilization, high concentrations of DMSO can be toxic to cells.[2][5]
Q2: What are the known toxic and off-target effects of DMSO on cultured cells?
A2: DMSO is considered to have relatively low toxicity, but it can impact cells in a dose- and time-dependent manner.
-
Cytotoxicity: At concentrations above 1%, DMSO can inhibit cell proliferation, and at levels of 5% or higher, it can dissolve cell membranes and cause widespread cell death.[2][5] Some sensitive cell lines, especially primary cells, may show toxic effects at concentrations as low as 0.1%.[5]
-
Cell Cycle and Differentiation: Even at low doses, DMSO can interfere with cellular processes. It has been shown to induce cell cycle arrest and can act as a differentiation inductor for certain cell types, such as hematopoietic and embryonic stem cells.[1][6]
-
Signaling Pathway Alterations: DMSO can have heterogeneous effects on intracellular signaling pathways, which vary between cell lines, concentrations, and exposure times.[7] It has been reported to modulate pathways such as NF-κB, MAPK, and apoptosis signaling.[8][9]
Q3: What is Casein Kinase II (CK2) and what is the function of an inhibitor like CK2 Inhibitor IV Hydrochloride?
A3: Casein Kinase II (CK2) is a serine/threonine-selective protein kinase that is crucial for various cellular processes, including cell cycle control, proliferation, and the suppression of apoptosis (programmed cell death).[10][11] Because CK2 is often overactive in cancer cells where it promotes survival, it is a significant target for cancer therapeutics.[10][12][13][14] this compound is a small molecule designed to block the activity of CK2.[15][16][17] By inhibiting CK2, this compound can disrupt pro-survival signaling, making it a tool to study cellular processes and a potential anti-cancer agent.[12][13] Most CK2 inhibitors work by competing with ATP for the binding site on the kinase's catalytic subunit.[13]
Troubleshooting Guide
Q1: My cells are dying after treatment. How do I know if it's the inhibitor or the DMSO solvent?
A1: This is a critical experimental question. To distinguish between inhibitor-specific effects and solvent-induced toxicity, you must include a "vehicle control" in your experimental setup. The vehicle control consists of cells treated with the same final concentration of DMSO as your inhibitor-treated cells, but without the inhibitor.
-
If cells in the vehicle control group are healthy , but the inhibitor-treated cells show high mortality, the effect is likely due to the inhibitor itself.
-
If cells in both the vehicle control and the inhibitor-treated groups show high mortality , the DMSO concentration is likely too high for your specific cell line. You will need to lower the final DMSO concentration.
Q2: I'm observing unexpected changes in gene expression or protein phosphorylation that are unrelated to the CK2 pathway. Could DMSO be the cause?
A2: Yes. Even at non-toxic concentrations (e.g., <0.5%), DMSO can have off-target effects. It has been shown to alter signaling networks, affect protein phosphorylation levels, and modulate the expression of various genes.[6][7] These effects are highly dependent on the cell line and experimental conditions.[7] Always compare your results to the DMSO vehicle control to identify effects caused by the solvent itself.
Q3: My CK2 inhibitor is not showing any effect, even at high concentrations. What could be wrong?
A3: There are several potential reasons for a lack of inhibitor efficacy in a cell-based assay:
-
Cell Permeability: Ensure the inhibitor is cell-permeable. While many small molecules are, this can be a limiting factor.
-
Inhibitor Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. It is recommended to store stock solutions in small, single-use aliquots at -80°C.[4]
-
Serum Interaction: Components in the cell culture medium, particularly proteins in fetal bovine serum (FBS), can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum percentage during treatment, if possible for your cell line.
-
Biochemical vs. Cellular Potency: An inhibitor's potency in a biochemical assay (IC50) often does not directly translate to its effectiveness in a cellular environment (EC50) due to the factors listed above.[18] You may need to perform a dose-response curve starting from a higher concentration range.
Quantitative Data & Experimental Protocols
Data Tables
Table 1: General Guidelines for DMSO Concentration in Cell Culture
| Final DMSO Concentration (v/v) | General Effect on Most Cell Lines | Recommendation |
| ≤ 0.1% | Generally considered safe with minimal off-target effects.[5][19] | Recommended for sensitive cells , such as primary cultures. Ideal for all experiments. |
| 0.1% - 0.5% | Tolerated by most robust, immortalized cell lines without significant cytotoxicity.[2][5] | A common working range. Always run a vehicle control. |
| 0.5% - 1.0% | May cause stress or reduced proliferation in some cell lines.[5] | Use with caution. Requires validation with a vehicle control. |
| > 1.0% | Often cytotoxic; can induce apoptosis and inhibit proliferation.[2] | Not recommended for most cell-based assays. |
Table 2: Example Stock Solution & Dilution Calculation
This table provides an example of how to prepare a high-concentration stock to keep the final DMSO percentage low.
| Parameter | Value | Description |
| Inhibitor | This compound | M.Wt: ~465.93 g/mol [20] |
| Desired Final Concentration | 5 µM | The effective concentration for your experiment.[4][15] |
| Stock Solution Concentration | 10 mM | A 2000x stock relative to the 5 µM final concentration. |
| Solvent | 100% DMSO | For preparing the stock solution. |
| Volume of Stock to Add | 0.5 µL | Per 1 mL of cell culture medium. |
| Final DMSO Concentration | 0.05% | (0.5 µL / 1000 µL) * 100%. This is well within the safe range. |
Experimental Protocols
Protocol 1: Recommended Protocol for Cell Treatment with CK2 Inhibitor IV Hydrochloride
-
Stock Solution Preparation:
-
Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Sonication may be required to fully dissolve the compound.[3]
-
Aliquot the stock solution into small, single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[4]
-
-
Cell Seeding:
-
Seed your cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 60-80%) before treatment.
-
-
Preparation of Treatment Media:
-
Thaw one aliquot of the inhibitor stock solution.
-
Prepare the treatment media by diluting the inhibitor stock directly into pre-warmed complete culture medium to achieve the desired final concentration (e.g., 5 µM). Mix thoroughly by gentle inversion or vortexing.
-
Prepare a vehicle control medium by adding the same volume of 100% DMSO to an equal volume of culture medium. For example, if you add 1 µL of inhibitor stock to 1 mL of media, add 1 µL of 100% DMSO to 1 mL of media for the control.
-
Include an untreated control (media only, no DMSO or inhibitor).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared media to the appropriate wells:
-
Untreated Control: Media only.
-
Vehicle Control: Media + DMSO.
-
Experimental Group: Media + Inhibitor in DMSO.
-
-
Incubate the cells for the desired treatment duration.
-
-
Downstream Analysis:
-
After incubation, proceed with your planned analysis (e.g., cell viability assay, Western blot, gene expression analysis), always comparing the inhibitor-treated group to both the untreated and vehicle controls.
-
Visual Guides & Workflows
Caption: A simplified diagram of the CK2 signaling pathway and its inhibition.
Caption: Recommended experimental workflow including essential control groups.
Caption: A decision tree for troubleshooting DMSO vs. inhibitor toxicity.
References
- 1. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. Casein Kinase II Inhibitor IV | Casein Kinase | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. lifetein.com [lifetein.com]
- 6. Mechanisms underlying dimethyl sulfoxide-induced cellular migration in human normal hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. DMSO modulates the pathway of apoptosis triggering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 11. Role of Casein Kinase 2 (CK2) for the Progression of Cell Cycle and Growth Control [jstage.jst.go.jp]
- 12. Inhibition of casein kinase 2 enhances the death ligand- and natural kiler cell-induced hepatocellular carcinoma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound | 2320347-54-2 [chemicalbook.com]
- 17. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 18. reactionbiology.com [reactionbiology.com]
- 19. researchgate.net [researchgate.net]
- 20. chembk.com [chembk.com]
dose-response curve optimization for Casein Kinase II Inhibitor IV Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Casein Kinase II (CK2) Inhibitor IV Hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Casein Kinase II Inhibitor IV Hydrochloride?
A1: this compound is a potent, ATP-competitive inhibitor of Casein Kinase II (CK2). It functions by binding to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its substrates. It has a reported IC50 of 9 nM in in-vitro kinase assays[1].
Q2: What is the solubility of this inhibitor?
A2: this compound is highly soluble in DMSO[2]. For experimental use, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your aqueous assay buffer.
Q3: What are the primary cellular effects of this inhibitor?
A3: This inhibitor has been shown to be a small-molecule inducer of epidermal keratinocyte differentiation. In human epidermal keratinocytes (NHEKs), treatment leads to an increase in early and terminal differentiation markers[1].
Q4: In what pathways does Casein Kinase II play a role?
A4: CK2 is a pleiotropic kinase involved in numerous cellular processes, including cell proliferation, survival, and apoptosis. It is a key component of several major signaling pathways, such as PI3K/AKT/mTOR, NF-κB, and JAK/STAT.
Q5: What are some other commonly used CK2 inhibitors?
A5: Other well-known CK2 inhibitors include Silmitasertib (CX-4945), TBB (4,5,6,7-Tetrabromobenzotriazole), and DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole)[3][4].
Dose-Response Curve Optimization: Troubleshooting Guide
This guide addresses common issues encountered when generating a dose-response curve to determine the IC50 of this compound.
| Problem | Potential Cause | Recommended Solution |
| No or weak inhibition observed | Inhibitor concentration is too low. | The reported in-vitro IC50 is 9 nM[1]. Ensure your concentration range brackets this value. A good starting point for a 10-point dose-response curve could be from 1 nM to 10 µM. |
| Inactive inhibitor. | Ensure the inhibitor has been stored correctly, protected from light and moisture. Prepare fresh stock solutions in high-quality, anhydrous DMSO. | |
| High ATP concentration in in-vitro kinase assay. | As an ATP-competitive inhibitor, its apparent potency will be affected by the ATP concentration. Use an ATP concentration at or near the Km for CK2 in your assay system. | |
| Issues with the assay components. | Verify the activity of your CK2 enzyme and the integrity of the substrate. Include a positive control inhibitor with a known IC50. | |
| High variability between replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of all reagents. For serial dilutions of the inhibitor, ensure thorough mixing at each step. |
| Cell plating inconsistencies (for cell-based assays). | Ensure a homogenous cell suspension before plating and be consistent with plating density. Avoid edge effects in multi-well plates by not using the outer wells or by filling them with a buffer. | |
| Inhibitor precipitation. | While soluble in DMSO, the inhibitor may precipitate in aqueous buffers at high concentrations. Visually inspect your dilutions for any signs of precipitation. If necessary, sonication can be used to aid dissolution[2]. | |
| Irreproducible IC50 values | Inconsistent experimental conditions. | Maintain consistency in all experimental parameters, including incubation times, temperatures, ATP concentration (for in-vitro assays), cell density, and passage number (for cell-based assays). |
| Differences in data analysis. | Use a consistent method for data normalization and curve fitting. A four-parameter logistic model is commonly used for dose-response curves. | |
| Unexpectedly high IC50 in cell-based assays | Poor cell permeability. | While many small molecule inhibitors are cell-permeable, this can vary between cell lines. If you suspect poor permeability, you may need to increase the incubation time or use a higher concentration range. |
| Inhibitor efflux or metabolism. | Cells may actively transport the inhibitor out or metabolize it, reducing its effective intracellular concentration. | |
| Off-target effects at higher concentrations. | At higher concentrations, the inhibitor may have off-target effects that can confound the interpretation of the dose-response curve. |
Data Presentation
Table 1: Inhibitor Properties
| Property | Value | Reference |
| Inhibitor Name | This compound | |
| Mechanism of Action | ATP-competitive | [1] |
| In-vitro IC50 | 9 nM | [1] |
| Solubility | High in DMSO | [2] |
Table 2: Recommended Concentration Ranges for Dose-Response Experiments
| Assay Type | Recommended Starting Concentration Range | Notes |
| In-vitro Kinase Assay | 0.1 nM - 10 µM | A 10-point, 3-fold serial dilution is a good starting point. |
| Cell-based Assay | 1 nM - 50 µM | A higher concentration range may be necessary due to factors like cell permeability and metabolism. |
Experimental Protocols
In-vitro CK2 Kinase Assay (Adapted from standard protocols)
This protocol provides a general framework for determining the IC50 of this compound using a radiometric assay.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
This compound
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
P81 phosphocellulose paper
-
Phosphoric acid for washing
-
Scintillation counter
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 100 µM down to 1 nM. Then, dilute these further into the kinase buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, CK2 enzyme, and the specific peptide substrate.
-
Inhibitor Addition: Add the diluted inhibitor to the reaction mixture. For the control, add the same volume of DMSO-containing buffer without the inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding the [γ-³²P]ATP/ATP mixture. The final ATP concentration should be at or near the Km for CK2.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the assay.
-
Stop Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.
-
Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Cell-Based Reporter Gene Assay (Adapted from Hong J, et al.[1])
This protocol is for assessing the inhibitor's activity in a cellular context using a reporter gene assay in human epidermal keratinocytes (NHEKs).
Materials:
-
Human epidermal keratinocytes (NHEKs)
-
Reporter plasmid (e.g., pGL3/3.7 kbp-IVLLuc)
-
Transfection reagent
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay system (e.g., Bright-Glo)
-
Luminometer
Procedure:
-
Cell Transfection: Transfect NHEKs with the luciferase reporter plasmid using a suitable transfection reagent.
-
Cell Plating: After 24 hours, plate the transfected cells into 96-well plates.
-
Inhibitor Treatment: Prepare a dose-response curve of the inhibitor in the cell culture medium. A suggested starting range is 1 nM to 50 µM. Add the different concentrations of the inhibitor to the cells. Include a DMSO vehicle control.
-
Incubation: Incubate the cells with the inhibitor for 48 hours.
-
Luciferase Assay: Measure the reporter gene activity using a luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase readings to a control for cell viability if necessary. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Mandatory Visualizations
Caption: Key signaling pathways regulated by Casein Kinase II (CK2).
References
Technical Support Center: Overcoming Resistance to Casein Kinase II Inhibitor IV Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Casein Kinase II (CK2) Inhibitor IV Hydrochloride (CX-4945/Silmitasertib) in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Casein Kinase II Inhibitor IV Hydrochloride (CX-4945)?
Casein Kinase II (CK2) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.[1][2] CX-4945 is an orally bioavailable, potent, and selective ATP-competitive inhibitor of CK2.[1][3] By binding to the ATP-binding pocket of the CK2α subunit, it prevents the phosphorylation of CK2 substrates, thereby disrupting downstream signaling pathways that promote cancer cell survival and proliferation.[1]
Q2: My cells are showing reduced sensitivity to CX-4945. What are the potential mechanisms of resistance?
Several mechanisms can contribute to reduced sensitivity or resistance to CX-4945:
-
Activation of alternative survival pathways: Cancer cells can develop resistance by activating compensatory signaling pathways. One documented mechanism is the activation of the MEK-ERK-AP-1 pathway.[4]
-
Multidrug Resistance (MDR) Efflux Pumps: While studies have shown that CX-4945 can overcome resistance mediated by P-glycoprotein (Pgp), the possibility of other efflux pumps contributing to reduced intracellular concentration cannot be entirely ruled out in all cell lines.[5][6][7]
-
Alterations in the CK2 signaling network: Changes in the expression or activity of upstream regulators or downstream effectors of CK2 could potentially lead to reduced dependence on the CK2 pathway for survival.[8]
Q3: How can I determine if my cells have developed resistance to CX-4945?
A significant increase in the half-maximal inhibitory concentration (IC50) value of CX-4945 compared to the parental or sensitive cell line is a primary indicator of resistance. This is typically determined using a cell viability assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased cell death observed with CX-4945 treatment over time. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value to quantify the level of resistance. 2. Investigate Resistance Mechanisms: Analyze the activation status of key survival pathways, such as the MEK-ERK pathway, by Western blotting for phosphorylated proteins (e.g., p-ERK). 3. Combination Therapy: Consider combining CX-4945 with an inhibitor of the identified compensatory pathway, such as a MEK inhibitor (e.g., PD-0325901).[4] |
| High IC50 value in a new cell line. | Intrinsic resistance. | 1. Analyze CK2 Pathway: Assess the expression levels of CK2 subunits (α, α', β) and the basal activity of the CK2 pathway in the cell line.[9] 2. Combination with Chemotherapeutics: Evaluate the synergistic effects of CX-4945 with conventional chemotherapy agents like cisplatin. Combining treatments may re-sensitize resistant cells.[9][10] |
| Variability in experimental results. | Inconsistent experimental procedures. | 1. Standardize Protocols: Ensure consistent cell seeding densities, drug concentrations, and incubation times. 2. Reagent Quality: Use fresh dilutions of CX-4945 for each experiment. |
| CX-4945 appears ineffective in a multidrug-resistant (MDR) cell line. | While CX-4945 is known to overcome Pgp-mediated MDR, other resistance mechanisms might be at play. | 1. Confirm Pgp Independence: Verify that CX-4945 is not a substrate for other ABC transporters that may be expressed in your cell line. 2. Synergistic Combinations: Test CX-4945 in combination with other drugs that the cell line is resistant to, such as vinblastine or doxorubicin, as CX-4945 has been shown to sensitize cells to these agents.[5][6][7] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on CX-4945.
Table 1: IC50 Values of CX-4945 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| FaDu | Head and Neck Squamous Cell Carcinoma (HPV-) | ~5 | [10] |
| Detroit-562 | Head and Neck Squamous Cell Carcinoma (HPV-) | ~10 | [10] |
| UM-SCC-1 | Head and Neck Squamous Cell Carcinoma (HPV-) | ~7 | [10] |
| UM-SCC-47 | Head and Neck Squamous Cell Carcinoma (HPV+) | >20 | [10] |
| UMSCC-22B | Head and Neck Squamous Cell Carcinoma (HPV+) | ~15 | [10] |
Table 2: Effect of CX-4945 on Cisplatin IC50 in HNSCC Cell Lines
| Cell Line | Cisplatin IC50 (µM) | Cisplatin + CX-4945 IC50 (µM) | Fold Decrease in IC50 | Reference |
| FaDu | ~8 | ~1 | 7.9 | [10] |
| Detroit-562 | ~15 | ~5 | 3.0 | [10] |
| UM-SCC-1 | ~10 | ~3 | 3.3 | [10] |
| UM-SCC-47 | ~4 | ~2.5 | 1.7 | [10] |
| UMSCC-22B | ~6 | ~2 | 3.0 | [10] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the effects of CK2 inhibitors on cell viability.[7][11]
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Western Blotting for Phospho-ERK
This protocol is a standard method to assess the activation of the MEK-ERK pathway.
-
Cell Lysis:
-
Treat cells with CX-4945 as required.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Centrifuge the lysate to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK as a loading control.
-
Signaling Pathways and Experimental Workflows
Overcoming Resistance to CX-4945 via MEK Inhibition
Caption: A diagram illustrating the strategy to overcome CX-4945 resistance by co-targeting the MEK-ERK pathway.
Experimental Workflow for Investigating CX-4945 Resistance
Caption: A workflow for identifying and overcoming resistance to the CK2 inhibitor CX-4945 in cell lines.
References
- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MEK inhibitor PD-0325901 overcomes resistance to CK2 inhibitor CX-4945 and exhibits anti-tumor activity in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the CK2 Inhibitors CX-4945 and CX-5011 on Drug-Resistant Cells | PLOS One [journals.plos.org]
- 6. Effects of the CK2 inhibitors CX-4945 and CX-5011 on drug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Role of protein kinase CK2 in antitumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Technical Support Center: Protocol Refinement for Kinase Assays with Casein Kinase II Inhibitor IV Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Casein Kinase II (CK2) Inhibitor IV Hydrochloride in their kinase assays.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro kinase assays involving CK2 and its inhibitors.
| Issue | Potential Cause | Recommended Solution |
| Low or No Kinase Activity | Inactive CK2 enzyme | Ensure the enzyme has been stored correctly at -80°C and avoid repeated freeze-thaw cycles. Test enzyme activity with a known substrate and positive control. |
| Incorrect assay buffer composition | Verify the pH and concentration of all buffer components. A typical CK2 assay buffer contains 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT (add fresh).[1][2] | |
| ATP degradation | Prepare fresh ATP solutions for each experiment and store them in aliquots at -20°C. | |
| High Background Signal | Contaminated reagents | Use high-purity reagents and sterile, nuclease-free water. |
| Non-specific substrate phosphorylation | If using crude cell lysates, other kinases may phosphorylate the substrate. Use a highly specific peptide substrate for CK2, such as RRRDDDSDDD.[3] | |
| Autophosphorylation of CK2 | While CK2 is constitutively active, high concentrations can lead to increased autophosphorylation. Optimize the enzyme concentration as described in the protocol below. | |
| Inconsistent or Irreproducible Results | Inhibitor precipitation | Casein Kinase II Inhibitor IV Hydrochloride is soluble in DMSO.[4] Prepare a high-concentration stock solution in 100% DMSO and dilute it in the assay buffer immediately before use. Visually inspect for any precipitation. It is recommended to prepare fresh dilutions for each experiment.[4] |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. Prepare master mixes to minimize variability. | |
| Temperature fluctuations | Ensure consistent incubation temperatures throughout the experiment. | |
| Inhibitor Shows No Effect or Low Potency | Incorrect inhibitor concentration | Verify the concentration of the stock solution and the dilutions. Perform a dose-response curve to determine the IC50 value. |
| Inhibitor degradation | Store the inhibitor stock solution at -20°C or -80°C and protect it from light. Avoid repeated freeze-thaw cycles by storing in small aliquots.[4] | |
| High ATP concentration | The inhibitor is ATP-competitive.[5] High concentrations of ATP in the assay will require higher concentrations of the inhibitor to achieve the same level of inhibition. It is recommended to use an ATP concentration close to the Km value for CK2. | |
| Off-Target Effects | High inhibitor concentration | High concentrations of kinase inhibitors can lead to non-specific inhibition of other kinases.[6] Use the lowest effective concentration of the inhibitor based on its IC50 value. Consider testing the inhibitor against a panel of other kinases to assess its selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a kinase assay?
A1: The reported IC50 value for this inhibitor is 9 nM.[5] For an initial experiment, it is recommended to perform a dose-response curve starting from a high concentration (e.g., 1-10 µM) and performing serial dilutions down to the low nanomolar range to determine the IC50 under your specific experimental conditions.
Q2: How should I prepare and store the this compound?
A2: The inhibitor is soluble in DMSO.[7][4] Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4] For the assay, dilute the stock solution in the kinase assay buffer to the desired final concentrations immediately before use. Be aware that the final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting the kinase activity.
Q3: What is a suitable substrate for an in vitro CK2 kinase assay?
A3: A highly specific and commonly used peptide substrate for CK2 is RRRDDDSDDD.[3] This peptide contains the consensus phosphorylation sequence for CK2. Another option is the synthetic peptide Arg-Arg-Arg-Glu-Glu-Thr-Glu-Glu-Glu.[8]
Q4: How can I optimize the kinase reaction conditions?
A4: To ensure you are measuring the initial reaction velocity, it is important to optimize the enzyme concentration and incubation time. Perform a kinase titration with varying concentrations of the CK2 enzyme to find a concentration that results in a linear reaction rate over your desired incubation time (e.g., 10-30 minutes). The reaction should be in the linear range where less than 10-20% of the substrate is consumed.
Q5: What are the key signaling pathways regulated by CK2?
A5: CK2 is a pleiotropic kinase involved in numerous cellular processes. Key signaling pathways regulated by CK2 include the PI3K/AKT/mTOR, NF-κB, and JAK/STAT pathways, which are crucial for cell survival, proliferation, and inflammation.[9][10][11][12]
Experimental Protocols
Detailed Methodology for Determining the IC50 of this compound
This protocol is based on a radiometric assay using [γ-³²P]ATP.
Materials:
-
Recombinant human Casein Kinase II (CK2)
-
This compound
-
CK2 Peptide Substrate (e.g., RRRDDDSDDD)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)[13][1][2]
-
Dithiothreitol (DTT)
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
Scintillation counter and vials
-
100% DMSO
Procedure:
-
Prepare Reagents:
-
Add DTT to the Kinase Assay Buffer to a final concentration of 0.25 mM just before use.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the inhibitor in Kinase Assay Buffer. Ensure the final DMSO concentration is constant across all wells.
-
Prepare a working solution of the CK2 peptide substrate in Kinase Assay Buffer.
-
Prepare a working solution of ATP by mixing unlabeled ATP and [γ-³²P]ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km of CK2 for ATP.
-
-
Kinase Reaction:
-
Set up the reactions in microcentrifuge tubes or a 96-well plate on ice.
-
To each reaction well, add:
-
Kinase Assay Buffer
-
Inhibitor dilution (or DMSO vehicle for control)
-
CK2 Peptide Substrate
-
CK2 Enzyme
-
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding the ATP working solution.
-
Incubate for the optimized reaction time (e.g., 20 minutes) at 30°C.
-
-
Stop Reaction and Measure Phosphorylation:
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 10% TCA to remove unincorporated [γ-³²P]ATP.
-
Wash once with ethanol and once with acetone, then let the papers dry completely.
-
Place the dry papers into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO vehicle).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: CK2 signaling pathways.
References
- 1. sinobiological.com [sinobiological.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Casein Kinase 2 (CK2) Substrate alpha-subunit [RRRDDDSDDD] - 1 mg [anaspec.com]
- 4. Casein Kinase II Inhibitor IV | Casein Kinase | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. chembk.com [chembk.com]
- 7. mybiosource.com [mybiosource.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. A CK2-dependent mechanism for activation of the JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase Assay Buffer I (ab189135) | Abcam [abcam.com]
addressing variability in keratinocyte differentiation induction
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers address variability in keratinocyte differentiation induction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence keratinocyte differentiation in vitro?
Several factors can significantly impact the success and consistency of keratinocyte differentiation experiments. These include:
-
Calcium Concentration: High calcium concentrations (typically >1 mM) in the culture medium are a primary trigger for differentiation.[1][2]
-
Serum: The presence of serum in the culture medium can also induce differentiation, often in synergy with calcium.[1][3]
-
Cell Confluence: High cell density and cell-cell contact can promote differentiation, even in low-calcium conditions.[1][4]
-
Incubation Temperature: Lowering the incubation temperature from 37°C to around 31-33°C has been shown to enhance differentiation.[1][2]
-
Culture Medium Composition: Different basal media formulations and supplements can affect differentiation outcomes.[2]
-
Cell Source and Passage Number: Primary keratinocytes from different donors or tissues (e.g., neonatal foreskin vs. adult skin) can exhibit inherent variability.[5][6] Higher passage numbers can also lead to altered differentiation potential.
Q2: What are the most common markers used to assess keratinocyte differentiation?
Keratinocyte differentiation is a multi-stage process, and a panel of markers is recommended for accurate assessment.
| Marker Type | Marker | Predominant Expression Layer |
| Basal/Proliferating | Keratin 5 (KRT5), Keratin 14 (KRT14), p63 | Basal Layer |
| Early Differentiation | Keratin 1 (KRT1), Keratin 10 (KRT10) | Spinous Layer |
| Late Differentiation | Involucrin (IVL), Filaggrin (FLG), Loricrin (LOR) | Granular Layer |
Q3: What is the "calcium switch" protocol for inducing keratinocyte differentiation?
The calcium switch is a widely used method to induce synchronous differentiation of keratinocytes in culture. It involves culturing the cells in a low-calcium medium (typically <0.1 mM) to maintain a proliferative, undifferentiated state. To induce differentiation, the medium is then switched to a high-calcium medium (usually 1.2-1.8 mM).
Troubleshooting Guides
Problem 1: Low or no expression of differentiation markers after induction.
| Possible Cause | Troubleshooting Step |
| Suboptimal Calcium Concentration | Verify the final calcium concentration in your differentiation medium. Prepare fresh medium and ensure accurate calcium salt addition. |
| Insufficient Induction Time | The expression kinetics of differentiation markers vary. Early markers like KRT10 may appear within 24-48 hours, while late markers like Filaggrin and Loricrin can take several days.[2] Optimize your time course experiment. |
| Low Cell Density | Ensure cells are at or near confluence at the time of induction. Cell-cell contacts are crucial for a robust differentiation response.[4] |
| Cell Line/Primary Cell Issues | Use early passage primary keratinocytes. If using a cell line like HaCaT, ensure it has not lost its differentiation potential. Verify the expression of basal markers (KRT5/14) before induction. |
| Incorrect Culture Medium | Use a basal medium specifically designed for keratinocyte culture. Ensure all supplements are fresh and added at the correct concentrations. |
Problem 2: High variability in differentiation efficiency between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Standardize your cell seeding protocol to ensure consistent confluence at the start of each experiment. |
| Variability in Reagents | Use the same lot of serum and other critical reagents for a set of comparative experiments. Aliquot and store reagents properly to maintain their stability. |
| Donor-to-Donor Variability (Primary Cells) | If possible, use cells from the same donor for a series of experiments. Be aware of inherent biological variability when using cells from different donors.[5] |
| Inconsistent Incubation Conditions | Ensure consistent temperature and CO2 levels in your incubator. Minor fluctuations can impact cell behavior. |
| Subtle Differences in Protocol Execution | Maintain a detailed and consistent protocol for all steps, including media changes, cell passaging, and induction timing. |
Problem 3: Detachment of keratinocyte sheets after differentiation induction.
| Possible Cause | Troubleshooting Step |
| Over-confluence and Terminal Differentiation | High levels of terminal differentiation can lead to cell death and detachment. Consider reducing the induction time or the concentration of the inducing agent. |
| Enzymatic Digestion during Passaging | Over-exposure to trypsin during passaging can damage cell adhesion molecules. Use a minimal concentration and incubation time of trypsin and neutralize it effectively.[7] |
| Poor Culture Surface Coating | Ensure proper coating of culture vessels with reagents like collagen to promote cell attachment.[8] |
Experimental Protocols
Protocol: Calcium-Induced Differentiation of Human Keratinocytes
-
Cell Seeding:
-
Coat culture plates with a suitable extracellular matrix protein (e.g., collagen).
-
Seed primary human keratinocytes in a low-calcium keratinocyte growth medium (e.g., KGM-Gold™) at a density that will result in 80-90% confluence within 24-48 hours.
-
Incubate at 37°C and 5% CO2.
-
-
Differentiation Induction (Calcium Switch):
-
Once the cells reach the desired confluence, aspirate the low-calcium medium.
-
Gently wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add pre-warmed high-calcium differentiation medium (e.g., KGM-Gold™ supplemented with CaCl2 to a final concentration of 1.8 mM).
-
Incubate for the desired period (e.g., 24, 48, 72 hours, or longer for terminal differentiation).
-
-
Analysis of Differentiation:
-
Quantitative PCR (qPCR): Harvest RNA at different time points to analyze the gene expression of differentiation markers (e.g., KRT10, IVL, FLG).
-
Immunofluorescence (IF): Fix and stain cells for differentiation marker proteins to visualize their expression and localization.
-
Western Blotting: Lyse cells to analyze the protein levels of differentiation markers.
-
Visualizations
Caption: Calcium-induced signaling pathway in keratinocyte differentiation.
Caption: Experimental workflow for calcium-induced keratinocyte differentiation.
Caption: Troubleshooting decision tree for low differentiation marker expression.
References
- 1. Optimal Differentiation of In Vitro Keratinocytes Requires Multifactorial External Control | PLOS One [journals.plos.org]
- 2. Optimal Differentiation of In Vitro Keratinocytes Requires Multifactorial External Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of In Vitro Differentiation of Human Primary Keratinocytes by RNA-Seq Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Epidermal Keratinocytes in Culture: A Story of Multiple Recipes for a Single Cell Type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Casein Kinase II (CK2) Inhibitors: A Focus on Casein Kinase II Inhibitor IV Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Casein Kinase II (CK2) Inhibitor IV Hydrochloride with other widely used CK2 inhibitors: TBB, DMAT, and CX-4945. The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting the most appropriate inhibitor for their experimental needs.
Introduction to Casein Kinase II
Casein Kinase II (CK2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell cycle regulation, DNA repair, and apoptosis. Its constitutive activity is often dysregulated in various diseases, particularly in cancer, making it a significant target for therapeutic intervention. The development of potent and selective CK2 inhibitors is therefore of great interest to the scientific community.
Overview of Compared CK2 Inhibitors
This guide focuses on four small molecule inhibitors of CK2:
-
Casein Kinase II Inhibitor IV Hydrochloride: A potent, ATP-competitive inhibitor of CK2.
-
TBB (4,5,6,7-Tetrabromobenzotriazole): A selective and cell-permeable ATP-competitive inhibitor of CK2 that is known to induce apoptosis.
-
DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole): A highly potent and specific CK2 inhibitor, also cell-permeable and an inducer of apoptosis.
-
CX-4945 (Silmitasertib): An orally bioavailable and highly selective ATP-competitive inhibitor of CK2 that has entered clinical trials for various cancers.
Comparative Efficacy and Potency
The following table summarizes the key quantitative data for each inhibitor. It is important to note that while these values provide a basis for comparison, they are derived from various studies and experimental conditions may differ. A direct head-to-head comparison of all four inhibitors under identical conditions is not currently available in the published literature.
| Inhibitor | Chemical Structure | Mechanism of Action | IC50 | Ki |
| This compound | [Image of the chemical structure of this compound] | ATP-competitive | 9 nM[1] | Not Reported |
| TBB | [Image of the chemical structure of TBB] | ATP-competitive | 0.15 µM (rat liver CK2)[2] | Not Reported |
| DMAT | [Image of the chemical structure of DMAT] | ATP-competitive | 130 nM[3] | 40 nM[4] |
| CX-4945 (Silmitasertib) | [Image of the chemical structure of CX-4945] | ATP-competitive | ~1 nM | 0.38 nM[5] |
Signaling Pathway and Experimental Workflow
CK2-Mediated PI3K/Akt Signaling Pathway
CK2 is known to phosphorylate and activate Akt, a key component of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Inhibition of CK2 can disrupt this pathway, leading to decreased cell viability and induction of apoptosis.
Caption: CK2's role in the PI3K/Akt signaling pathway.
Experimental Workflow for Comparing CK2 Inhibitors
A typical workflow to compare the efficacy of different CK2 inhibitors involves in vitro kinase assays, cell viability assays, and analysis of downstream signaling pathways.
Caption: Workflow for evaluating CK2 inhibitors.
Detailed Experimental Protocols
In Vitro CK2 Kinase Assay
This protocol is designed to determine the in vitro potency (IC50) of CK2 inhibitors.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
CK2 inhibitors (dissolved in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the CK2 inhibitors in DMSO.
-
In a microcentrifuge tube, combine the recombinant CK2 enzyme, kinase reaction buffer, and the specific peptide substrate.
-
Add the diluted CK2 inhibitor or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the dried phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of CK2 activity inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of CK2 inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
CK2 inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CK2 inhibitors or DMSO (vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the concentration of the inhibitor that causes 50% inhibition of cell viability (IC50).
Western Blot Analysis of the PI3K/Akt Signaling Pathway
This protocol is used to assess the effect of CK2 inhibitors on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cancer cell lines
-
CK2 inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the cells with CK2 inhibitors as described in the cell viability assay.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation and expression levels.
Conclusion
The choice of a CK2 inhibitor depends on the specific research question and experimental design. This compound emerges as a highly potent inhibitor based on its low nanomolar IC50 value. CX-4945 offers the advantage of being orally bioavailable and having been evaluated in clinical trials, making it relevant for translational studies. DMAT also demonstrates high potency, while TBB is a well-characterized tool compound for studying CK2-mediated apoptosis. Researchers should consider the potency, selectivity, and cell permeability of each inhibitor, as well as the specific cellular context of their experiments, to make an informed decision. The provided protocols offer a starting point for the experimental evaluation and comparison of these valuable research tools.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Casein Kinase II (CK2) Inhibitors: CX-4945 vs. Halogenated Benzimidazoles/Benzotriazoles
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical-stage Casein Kinase II (CK2) inhibitor CX-4945 (Silmitasertib) and a class of widely used research inhibitors, exemplified by halogenated benzimidazoles and benzotriazoles. This guide synthesizes available experimental data to evaluate their respective efficacies and provides detailed experimental protocols for key assays.
Protein Kinase CK2 is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1] Its role in promoting cell growth, proliferation, and suppression of apoptosis has made it an attractive target for anticancer therapy.[1][2] This has led to the development of numerous small molecule inhibitors. Among the most prominent are CX-4945, the first CK2 inhibitor to enter clinical trials, and a class of halogenated benzimidazoles/benzotriazoles, such as TBB (4,5,6,7-tetrabromobenzotriazole) and DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole), which are extensively used in preclinical research.[3][4]
While the term "Casein Kinase II Inhibitor IV Hydrochloride" is used by some chemical suppliers, its precise chemical identity can be ambiguous across different sources. Therefore, for a more robust and scientifically grounded comparison, this guide will focus on well-characterized and widely published halogenated inhibitors like TBB and DMAT as the primary alternatives to CX-4945.
Quantitative Efficacy Comparison
The following table summarizes the in vitro potency of CX-4945, TBB, and DMAT against CK2. The data highlights the exceptional potency of CX-4945 in cell-free assays.
| Inhibitor | Type | Target | IC50 | Ki | Reference(s) |
| CX-4945 (Silmitasertib) | ATP-competitive | CK2α, CK2α' | 1 nM | ~1 nM | [5][6] |
| TBB | ATP-competitive | Rat Liver CK2 | 150 nM | - | [7] |
| Human CK2 | 1.6 µM | 80-210 nM | [7][8] | ||
| DMAT | ATP-competitive | CK2 | ~140 nM | ~40 nM | [4][5][9] |
Cellular and In Vivo Efficacy
CX-4945 has demonstrated broad anti-proliferative activity across a range of cancer cell lines and has shown potent antitumor activity in in vivo xenograft models.[8] It is orally bioavailable and has been evaluated in multiple Phase I and II clinical trials for various cancers, including cholangiocarcinoma and medulloblastoma.[10][11]
TBB and DMAT are also cell-permeable and have been shown to induce apoptosis in various cancer cell lines.[11][12] DMAT, in particular, has been reported to have greater efficacy in inducing apoptosis in cultured cells compared to TBB.[4] However, these compounds are primarily used as research tools and have not progressed to clinical trials, partly due to potential off-target effects and less favorable pharmacokinetic properties compared to CX-4945.
Signaling Pathways and Mechanism of Action
CK2 exerts its pro-survival effects by phosphorylating key proteins in several critical signaling pathways, including PI3K/Akt/mTOR, NF-κB, and JAK/STAT.[5][13] By inhibiting CK2, both CX-4945 and the halogenated inhibitors can disrupt these pathways, leading to cell cycle arrest and apoptosis.
Caption: Simplified diagram of key signaling pathways regulated by CK2 and targeted by its inhibitors.
Experimental Protocols
In Vitro Kinase Assay
This protocol is designed to measure the direct inhibitory effect of a compound on CK2 activity.
Caption: Workflow for a typical in vitro CK2 kinase inhibition assay.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, combine the assay dilution buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT), a specific CK2 substrate peptide (e.g., RRRDDDSDDD), and recombinant human CK2 holoenzyme.[8]
-
Inhibitor Addition: Add the test inhibitor (CX-4945, TBB, or DMAT) at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Start the kinase reaction by adding an ATP solution containing MgCl2 and [γ-33P]ATP or using a luminescence-based kit like Kinase-Glo.[8][14]
-
Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction, for example, by adding EDTA.[15]
-
Detection: Measure the amount of phosphorylated substrate. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For luminescence-based assays, add the detection reagent and measure the signal on a plate reader.[14]
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT/CCK-8)
This protocol assesses the effect of CK2 inhibitors on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HNSCC lines) into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[8][12]
-
Compound Treatment: Treat the cells with a serial dilution of the CK2 inhibitor (CX-4945, TBB, or DMAT) or vehicle control.
-
Incubation: Incubate the cells for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).[12][16]
-
Viability Reagent Addition: Add a viability reagent such as MTT or CCK-8 to each well and incubate for 1-4 hours.[16]
-
Signal Measurement: For MTT assays, solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance. For CCK-8 assays, measure the absorbance directly.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value for each inhibitor.
Conclusion
CX-4945 (Silmitasertib) stands out as a highly potent and selective CK2 inhibitor with demonstrated oral bioavailability and clinical activity. Its progression into clinical trials underscores its potential as a therapeutic agent.[10] Halogenated benzimidazoles and benzotriazoles like TBB and DMAT are valuable research tools for elucidating the cellular functions of CK2. While potent in their own right, their utility as therapeutics is likely limited by less favorable pharmacokinetic profiles and potential for off-target effects compared to the rationally designed clinical candidate, CX-4945. For researchers investigating CK2 signaling, TBB and DMAT remain effective and accessible options. However, for translational and clinical development, CX-4945 represents the current benchmark for CK2-targeted therapy.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tetrabromobenzotriazole (TBBt) and tetrabromobenzimidazole (TBBz) as selective inhibitors of protein kinase CK2: evaluation of their effects on cells and different molecular forms of human CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. DMAT, an inhibitor of protein kinase CK2 induces reactive oxygen species and DNA double strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of casein kinase 2 enhances the death ligand- and natural kiler cell-induced hepatocellular carcinoma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Casein Kinase II Inhibitor IV - MedChem Express [bioscience.co.uk]
- 14. Casein Kinase II Inhibitor IV | Casein Kinase | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
- 16. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of Casein Kinase II Inhibition on Cellular Differentiation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Casein Kinase II (CK2) inhibitors, with a focus on validating the effects of Casein Kinase II Inhibitor IV Hydrochloride (TBB) on cellular differentiation markers. We present a synthesis of experimental data, detailed protocols for key assays, and visual representations of the underlying signaling pathways to facilitate objective evaluation and inform future research.
Performance Comparison of CK2 Inhibitors on Differentiation Markers
The following tables summarize the quantitative effects of various CK2 inhibitors on key markers of osteoblast, osteoclast, and adipocyte differentiation. While direct comparative data for this compound (TBB) is limited in the current literature, we have included available information alongside more extensively studied inhibitors like CX-4945 and Quinalizarin to provide a broader context.
Table 1: Effect of CK2 Inhibitors on Osteoblast Differentiation Markers
| Inhibitor | Cell Line | Differentiation Marker | Concentration | Observed Effect | Data Type |
| CX-4945 | C2C12 | Alkaline Phosphatase (ALP) activity | 1, 3, 10 µM | Dose-dependent enhancement of BMP-2-induced ALP activity[1] | Enzyme Activity Assay |
| CX-4945 | C2C12 | Alkaline Phosphatase (ALP) mRNA | 10 µM | Increased BMP-2-induced ALP mRNA expression[1] | qRT-PCR |
| Casein Kinase II Inhibitor IV (TBB) | - | - | - | Data not available | - |
| Quinalizarin | - | - | - | Data not available | - |
Table 2: Effect of CK2 Inhibitors on Osteoclast Differentiation Markers
| Inhibitor | Cell Line | Differentiation Marker | Concentration | Observed Effect | Data Type |
| CX-4945 | Bone Marrow Macrophages (BMMs) | TRAP-positive multinucleated cells | 1, 3, 10 µM | Dose-dependent inhibition of RANKL-induced formation[1] | Cell Staining |
| CX-4945 | BMMs | TRAP activity | 1, 3, 10 µM | Dose-dependent inhibition of RANKL-induced activity[1] | Enzyme Activity Assay |
| CX-4945 | BMMs | NFATc1 mRNA expression | 3 µM | Significant inhibition of RANKL-induced expression[1] | qRT-PCR |
| CX-4945 | BMMs | NFATc1 protein expression | 3 µM | Inhibition of RANKL-induced expression[1] | Western Blot |
| Casein Kinase II Inhibitor IV (TBB) | - | - | - | Data not available | - |
| Quinalizarin | - | - | - | Data not available | - |
Table 3: Effect of CK2 Inhibitors on Adipocyte Differentiation Markers
| Inhibitor | Cell Line | Differentiation Marker | Concentration | Observed Effect | Data Type |
| CX-4945 | C3H/10T1/2 | C/EBPα and PPARγ2 expression | Not specified | Reduced expression[2] | Not specified |
| CX-4945 | 3T3-L1 | C/EBPα and PPARγ mRNA | 15 µM | Reduced expression[3][4] | qRT-PCR |
| CX-4945 | 3T3-L1 | C/EBPα and PPARγ protein | 15 µM | Reduced expression[3] | Western Blot |
| Quinalizarin | 3T3-L1 | C/EBPα and PPARγ2 mRNA and protein | Not specified | Drastic reduction in levels[4] | qRT-PCR, Western Blot |
| Casein Kinase II Inhibitor IV (TBB) | - | - | - | Data not available | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for Western Blotting and Quantitative Real-Time PCR (qRT-PCR) to assess the expression of differentiation markers.
Western Blot Protocol for Differentiation Marker Protein Expression
This protocol outlines the steps for detecting and quantifying protein-level expression of differentiation markers such as NFATc1, C/EBPα, and PPARγ.
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF (Polyvinylidene difluoride) membrane at 100V for 1-2 hours at 4°C.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the differentiation marker of interest (e.g., anti-NFATc1, anti-C/EBPα, anti-PPARγ) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
-
Quantitative Real-Time PCR (qRT-PCR) Protocol for Differentiation Marker Gene Expression
This protocol details the measurement of mRNA levels of differentiation markers like Alp, Nfatc1, Cebpa, and Pparg.
-
RNA Extraction:
-
Isolate total RNA from cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green master mix.
-
Use primers for a housekeeping gene (e.g., Gapdh or Actb) as an internal control.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key signaling pathways influenced by CK2 and a general workflow for validating the effects of CK2 inhibitors.
Caption: A generalized workflow for assessing the impact of CK2 inhibitors on cellular differentiation.
Caption: The role of CK2 in the activation of the PI3K/AKT signaling pathway.[5][6]
Caption: CK2 positively regulates the Wnt/β-catenin signaling pathway by stabilizing β-catenin.[7][8][9][10]
References
- 1. The Protein Kinase 2 Inhibitor CX-4945 Regulates Osteoclast and Osteoblast Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-adipogenic and Pro-lipolytic Effects on 3T3-L1 Preadipocytes by CX-4945, an Inhibitor of Casein Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Casein Kinase II (CK2) Inhibitors: A Focus on Casein Kinase II Inhibitor IV Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Casein Kinase II Inhibitor IV Hydrochloride and other notable CK2 inhibitors, offering a resource for researchers in cell biology, cancer biology, and drug discovery. The information presented is collated from publicly available experimental data.
Introduction to Casein Kinase II (CK2)
Casein Kinase II (CK2) is a highly conserved serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2][3] Its constitutive activity and elevated expression in various cancer types have made it an attractive target for therapeutic intervention.[4][5] This guide focuses on the comparative evaluation of this compound against other well-documented CK2 inhibitors.
Inhibitor Performance Comparison
The following table summarizes the in vitro potency of this compound and two other widely studied CK2 inhibitors, Silmitasertib (CX-4945) and TBB (4,5,6,7-Tetrabromo-2-azabenzimidazole).
| Inhibitor | Target(s) | IC50 (CK2) | Other Notable Targets (IC50/Ki) | Stage of Development |
| This compound | CK2 | 9 nM | Induces epidermal keratinocyte differentiation. | Preclinical |
| Silmitasertib (CX-4945) | CK2 | 1 nM (cell-free) | Less potent against Flt3, Pim1, CDK1.[6] | Clinical Trials (Phase I/II)[7][8][9] |
| TBB (4,5,6,7-Tetrabromo-2-azabenzimidazole) | CK2 | 0.15 µM (rat liver CK2), 0.9 µM | PIM1, PIM3, Phosphorylase kinase (8.7 µM), GSK3β (11.2 µM), CDK2 (15.6 µM).[1][10][11] | Preclinical |
Experimental Data and Observations
This compound has been identified as a potent, ATP-competitive inhibitor of CK2.[12] Experimental evidence demonstrates its ability to induce the differentiation of human epidermal keratinocytes. Treatment of these cells leads to an increase in early differentiation markers like keratins 1 and 10, followed by the expression of terminal differentiation markers such as loricrin.
Silmitasertib (CX-4945) is a highly selective and orally bioavailable CK2 inhibitor that has advanced to clinical trials for various cancers. It competitively binds to the ATP-binding site of the CK2α subunit. Preclinical studies have shown its ability to inhibit solid tumor growth in a dose-dependent manner. Furthermore, recent research suggests its potential in cancer immunotherapy by enhancing antigen presentation on tumor cells.[13]
TBB is a cell-permeable and ATP-competitive inhibitor of CK2. While it is a potent inhibitor of CK2, selectivity profiling has shown that it can also inhibit other kinases, particularly PIM kinases, at higher concentrations.[1][11] TBB has been shown to induce apoptosis in Jurkat cells, a human T lymphocyte cell line.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize and compare CK2 inhibitors.
In Vitro CK2 Kinase Assay
This assay measures the direct inhibitory effect of a compound on CK2 enzymatic activity.
Materials:
-
Recombinant active Casein Kinase 2 enzyme.
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
Kinase reaction buffer (e.g., 20 mM MOPS pH 7.0, 1 mM EDTA, 0.1% Triton X-100, 50% glycerol, 0.3% 2-mercaptoethanol, 1 mM benzamidine).
-
Inhibitor compound dissolved in a suitable solvent (e.g., DMSO).
-
P81 phosphocellulose paper.
-
0.75% Phosphoric acid.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, CK2 substrate peptide, and the inhibitor compound at various concentrations.
-
Initiate the reaction by adding the recombinant CK2 enzyme.
-
Add the [γ-³²P]ATP or [γ-³³P]ATP to the reaction mixture to start the phosphorylation reaction.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the inhibitor on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., cancer cell line) cultured in 96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[8][9][14]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway in response to inhibitor treatment.
Materials:
-
Cells treated with the inhibitor.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibody specific to the phosphorylated form of the target protein.
-
Primary antibody for the total (phosphorylated and unphosphorylated) form of the target protein (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for the total protein to ensure equal loading.
Visualizations
CK2 Signaling Pathway
Caption: Simplified CK2 signaling pathways involved in cell proliferation and apoptosis.
Experimental Workflow for CK2 Inhibitor Screening
Caption: A typical workflow for the screening and characterization of CK2 inhibitors.
Logical Comparison of CK2 Inhibitors
Caption: A logical comparison of key characteristics of selected CK2 inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Casein Kinase 2 (CK2): A Possible Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of CK2 Inhibitors in Skin Cell Proliferation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key casein kinase 2 (CK2) inhibitors in the context of skin cell proliferation. This analysis is supported by experimental data from preclinical studies and outlines detailed methodologies for key experiments.
Protein kinase CK2 is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various skin diseases characterized by hyperproliferation, such as psoriasis and skin cancers.[1][2][3] CK2 overactivation promotes the proliferation of keratinocytes, the primary cells of the epidermis, through signaling pathways including STAT3 and Akt.[1][2][4] Consequently, inhibition of CK2 presents a promising therapeutic strategy for these conditions. This guide focuses on a comparative study of three prominent CK2 inhibitors: CX-4945 (Silmitasertib), 4,5,6,7-Tetrabromobenzotriazole (TBB), and SGC-CK2-2.
Performance Comparison of CK2 Inhibitors
The most extensively studied CK2 inhibitor is CX-4945, an ATP-competitive inhibitor that has advanced to clinical trials for various cancers.[2] Studies have demonstrated its ability to reverse the hyperproliferation of human keratinocytes.[1][4] TBB is another widely utilized cell-permeable CK2 inhibitor. SGC-CK2-2 is a more recently developed analog of CX-4945, designed for enhanced selectivity, albeit with reduced potency.[5][6][7][8]
While direct head-to-head comparisons of these three inhibitors in skin cell lines are limited in publicly available literature, data from studies on other cell types, primarily cancer cells, provide valuable insights into their relative efficacy and mechanisms.
Quantitative Data Summary
The following table summarizes the available quantitative data for the CK2 inhibitors. It is important to note that the cell types and experimental conditions may vary between studies, which can influence the absolute values.
| Inhibitor | Target | Cell Line | Assay | IC50 / Effect | Reference |
| CX-4945 (Silmitasertib) | CK2 | HeLa | Akt S129 Phosphorylation | 0.7 µM | [5] |
| CK2 | MDA-MB-231 | Akt S129 Phosphorylation | 0.9 µM | [5] | |
| CK2 | HeLa | Cell Viability (MTT, 48h) | ~30% reduction at 2.5 µM | [5] | |
| CK2 | MDA-MB-231 | Cell Viability (MTT, 48h) | ~15% reduction at 2.5 µM | [5] | |
| CK2 | Melanoma Cells | Cell Proliferation | 20-35% inhibition | [9] | |
| TBB | CK2 | Keratinocytes | ERK1/2 Activity | Strong suppression | [10] |
| CK2 | Keratinocytes | p38 MAPK Activity | Increased activity | [10] | |
| SGC-CK2-2 | CK2 | HeLa | Akt S129 Phosphorylation | 2.2 µM | [5] |
| CK2 | MDA-MB-231 | Akt S129 Phosphorylation | 1.3 µM | [5] | |
| CK2 | HeLa | Cell Viability (MTT, 48h) | Weaker cytotoxic activity than CX-4945 | [8] | |
| CK2α (cellular) | - | NanoBRET | IC50 = 920 nM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the impact of CK2 inhibitors on skin cell proliferation.
Cell Proliferation Assay (MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Plating: Seed skin cells (e.g., HaCaT keratinocytes or melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of CK2 inhibitors (e.g., CX-4945, TBB, SGC-CK2-2) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
DNA Synthesis Assay (BrdU Incorporation)
The BrdU (5-bromo-2'-deoxyuridine) incorporation assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.
-
Cell Plating and Treatment: Plate and treat cells with CK2 inhibitors as described in the MTT assay protocol.
-
BrdU Labeling: Two to four hours before the end of the inhibitor treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.[11]
-
Fixation and Denaturation: After incubation, remove the labeling medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[12]
-
Antibody Incubation: Wash the cells and incubate with an anti-BrdU primary antibody for 1 hour at room temperature.[12]
-
Secondary Antibody and Detection: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30 minutes.[11]
-
Substrate Addition and Measurement: Add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction.[12]
Visualizations
CK2 Signaling Pathway in Keratinocyte Proliferation
Caption: CK2 signaling in keratinocyte proliferation and points of inhibition.
Experimental Workflow for Comparing CK2 Inhibitors
Caption: Workflow for comparative analysis of CK2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase CK2 Inhibition Represents a Pharmacological Chance for the Treatment of Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Kinase CK2 Promotes Proliferation, Abnormal Differentiation, and Proinflammatory Cytokine Production of Keratinocytes via Regulation of STAT3 and Akt Pathways in Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGC-CK2-2 | Structural Genomics Consortium [thesgc.org]
- 7. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. CK2 is acting upstream of MEK3/6 as a part of the signal control of ERK1/2 and p38 MAPK during keratinocytes autocrine differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
advantages of Casein Kinase II Inhibitor IV Hydrochloride over other small molecules
For Immediate Publication
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Casein Kinase II (CK2) Inhibitor IV Hydrochloride with other widely used small molecule CK2 inhibitors. The following analysis, supported by experimental data, highlights the unique advantages of Casein Kinase II Inhibitor IV Hydrochloride, offering valuable insights for researchers in cellular biology and drug discovery.
Introduction to Casein Kinase II (CK2)
Casein Kinase II (CK2) is a highly conserved serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell cycle regulation, DNA repair, and apoptosis. Its dysregulation is implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention. A range of small molecule inhibitors have been developed to modulate CK2 activity, each with distinct biochemical and cellular profiles.
Overview of Comparative Inhibitors
This guide focuses on a comparative analysis of this compound against three other well-characterized CK2 inhibitors:
-
CX-4945 (Silmitasertib): A potent and selective, orally bioavailable CK2 inhibitor that has undergone clinical trials.
-
TBB (4,5,6,7-Tetrabromobenzotriazole): A widely used, cell-permeable and ATP-competitive CK2 inhibitor.
-
DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole): A derivative of TBB with reported high potency.
Key Advantages of this compound
The primary advantage of this compound lies in its potent inhibitory activity combined with a unique and well-documented biological effect: the induction of epidermal keratinocyte differentiation.[1][2][3] This specific cellular outcome distinguishes it from other CK2 inhibitors and presents novel therapeutic possibilities, particularly in dermatological research and for hyperproliferative skin disorders.[3]
While direct comparative kinase selectivity profiling data for this compound is not as extensively published as for molecules like CX-4945, its potent IC50 value suggests a strong affinity for its primary target.
Quantitative Comparison of CK2 Inhibitors
The following table summarizes the in vitro potency of this compound and its counterparts.
| Inhibitor | Target | IC50 Value | Key Characteristics |
| This compound | Casein Kinase II | 9 nM[2] | Potent inhibitor; Inducer of epidermal keratinocyte differentiation.[1][2][3] |
| CX-4945 (Silmitasertib) | Casein Kinase II | 1 nM[4][5][6] | Highly potent and selective; Orally bioavailable; Clinically tested.[4][5][6] |
| TBB | Rat Liver CK2 | 0.15 µM[7] | Widely used research tool; Cell-permeable.[8] |
| Human Recombinant CK2 | 1.6 µM[8] | ||
| DMAT | Casein Kinase II | 40 nM - 130 nM[9][10] | Potent TBB derivative.[9][10] |
Signaling Pathways and Experimental Workflows
To understand the context of CK2 inhibition and the methodologies used for inhibitor characterization, the following diagrams illustrate a key signaling pathway influenced by CK2 and a typical experimental workflow for inhibitor testing.
Caption: Simplified CK2 signaling pathway, highlighting its role in the PI3K/AKT and NF-κB pathways and the point of intervention for CK2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Casein Kinase II Inhibitor IV | Casein Kinase | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Kinase Inhibition Profile of Inhibitor IV Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective kinase inhibitors is a primary objective in modern drug discovery to minimize off-target effects and associated toxicities. This guide provides a comparative analysis of the off-target kinase inhibition profile of Inhibitor IV Hydrochloride, a potent and selective AGC kinase inhibitor. Its performance is benchmarked against other well-characterized kinase inhibitors, including the selective ROCK inhibitor Y-27632, the multi-kinase inhibitor Dasatinib, and the broadly non-selective inhibitor Staurosporine. This objective comparison is supported by experimental data to aid researchers in selecting the most appropriate tool compounds for their studies.
Comparative Analysis of Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the off-target inhibition profiles of Inhibitor IV Hydrochloride and several alternative compounds. The data is presented as the concentration required for 50% inhibition (IC50) against a panel of representative kinases. A lower IC50 value indicates higher potency.
| Kinase Target | Inhibitor IV Hydrochloride (IC50, nM) | Y-27632 (IC50, nM) | H-1152P (IC50, nM) | Dasatinib (IC50, nM) | Staurosporine (IC50, nM) |
| ROCK2 (AGC Family) | < 10 | ~800 | 12 | >10,000 | 0.2 |
| PKA (AGC Family) | >10,000 | >10,000 | 3,030 | >10,000 | 15 |
| PKCα (AGC Family) | >10,000 | >10,000 | 5,680 | >10,000 | 2 |
| AKT1 (AGC Family) | >10,000 | Not Reported | >10,000 | >10,000 | Not Reported |
| ABL1 (Tyrosine Kinase) | >10,000 | Not Reported | 7,770 | <1 | >100 |
| SRC (Tyrosine Kinase) | >10,000 | Not Reported | 3,060 | <1 | 6 |
| EGFR (Tyrosine Kinase) | >10,000 | Not Reported | 50,000 | >10,000 | >100 |
| CDK2 (CMGC Family) | >10,000 | Not Reported | >10,000 | >10,000 | 9 |
As illustrated in the table, Inhibitor IV Hydrochloride demonstrates high potency and selectivity for its primary target within the AGC kinase family, with minimal activity against other kinases. In contrast, Y-27632, while also a ROCK inhibitor, shows a slightly broader profile. H-1152P also displays high selectivity for ROCK2. Dasatinib is a multi-kinase inhibitor with potent activity against ABL and SRC kinases[1]. Staurosporine is a non-selective inhibitor with potent activity against a wide range of kinases[2][3][4].
Experimental Protocols
The determination of an inhibitor's off-target kinase profile is crucial for its validation. A widely accepted method for this is the KINOMEscan™ platform, which utilizes a competitive binding assay.
KINOMEscan™ Competition Binding Assay Protocol
-
Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as fusions to a detectable tag (e.g., DNA).
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competitive Binding: The tagged kinases are incubated with the immobilized ligand and the test compound (e.g., Inhibitor IV Hydrochloride) at a fixed concentration. The test compound competes with the immobilized ligand for binding to the kinases.
-
Quantification: The amount of kinase bound to the solid support is quantified. In the case of DNA-tagged kinases, quantitative PCR (qPCR) is often used.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. A reduction in the amount of bound kinase indicates that the test compound is interacting with that kinase. The results are often expressed as a percentage of the control.
Visualizing Kinase Inhibition Concepts
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow for assessing off-target kinase inhibition and a simplified signaling pathway to visualize the principle of on-target versus off-target inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 3. Rho Kinase Inhibitor Y-27632 Prolongs the Life Span of Adult Human Keratinocytes, Enhances Skin Equivalent Development, and Facilitates Lentiviral Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Casein Kinase II (CK2) Inhibitors: Validating the Therapeutic Efficacy of Casein Kinase II Inhibitor IV Hydrochloride in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Casein Kinase II (CK2) Inhibitor IV Hydrochloride with other well-established CK2 inhibitors, focusing on their therapeutic efficacy in relevant disease models. The information is compiled from experimental data to assist researchers in making informed decisions for their studies.
Introduction to Casein Kinase II (CK2)
Casein Kinase II (CK2) is a highly conserved serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and apoptosis.[1] Its ubiquitous expression and the extensive number of its substrates, estimated to be over 300, underscore its importance as a master regulator in cellular function.[1] Dysregulation of CK2 activity has been implicated in a variety of diseases, most notably cancer, where it promotes tumorigenesis by enhancing cell proliferation and inhibiting apoptosis.[1] This makes CK2 a compelling target for therapeutic intervention.
Overview of CK2 Inhibitors
A number of small molecule inhibitors have been developed to target CK2. This guide focuses on comparing the efficacy of Casein Kinase II Inhibitor IV Hydrochloride with two other widely studied inhibitors: CX-4945 (Silmitasertib) and 4,5,6,7-Tetrabromobenzotriazole (TBB) .
-
This compound is recognized as a small-molecule inducer of epidermal keratinocyte differentiation, suggesting its potential in treating hyperproliferative skin disorders.[2][3]
-
CX-4945 (Silmitasertib) is a potent, orally bioavailable, and selective ATP-competitive inhibitor of CK2 that has advanced to clinical trials for various cancers.[4][5]
-
TBB (4,5,6,7-Tetrabromobenzotriazole) is another selective, cell-permeable, and ATP-competitive inhibitor of CK2 known to induce apoptosis in cancer cells.[6][7]
Data Presentation: A Comparative Analysis of Therapeutic Efficacy
The following tables summarize the quantitative data on the therapeutic efficacy of this compound and its alternatives in different disease models.
Table 1: Efficacy of this compound in a Keratinocyte Differentiation Model
| Target Cell Line | Treatment | Endpoint | Time Point | Result |
| Human Epidermal Keratinocytes (NHEKs) | This compound | Keratin 1 mRNA expression | 12 and 24 hours | 5.4-fold increase[8][9] |
| Human Epidermal Keratinocytes (NHEKs) | This compound | Keratin 10 mRNA expression | 12 and 24 hours | 5.4-fold increase[8][9] |
| Human Epidermal Keratinocytes (NHEKs) | This compound | Involucrin (IVL) mRNA expression | 36 and 48 hours | 1.8-fold increase[8][9] |
| Human Epidermal Keratinocytes (NHEKs) | This compound | Transglutaminase 1 (TGM 1) mRNA expression | 36 and 48 hours | 4.8-fold increase[8][9] |
| Human Epidermal Keratinocytes (NHEKs) | This compound | Loricrin mRNA expression | 36 and 48 hours | 3.3-fold increase[8][9] |
| Human Epidermal Keratinocytes (NHEKs) | This compound | Filaggrin mRNA expression | 36 and 48 hours | 5.6-fold increase[8][9] |
Table 2: Comparative Efficacy of CX-4945 and TBB in Cancer Disease Models
| Inhibitor | Disease Model | Target Cell Line/Model | Endpoint | Concentration/Dose | Result |
| CX-4945 | Acute Myeloid Leukemia (in vivo) | Mouse xenograft model | Reduction in human CD45+ cells in bone marrow | 100 mg/kg, twice daily for 7 days | Significant decrease compared to untreated mice[2] |
| CX-4945 | Glioblastoma (in vitro) | U-87, U-138, A-172 cell lines | Cell Viability (IC50) | Not specified | Reduced proliferative activity[10] |
| CX-4945 | Breast Cancer (in vitro) | Breast cancer cell lines | Cell Proliferation (EC50) | Not specified | EC50 values ranging from 1.71-20.01 μM[4] |
| CX-4945 | Chronic Myeloid Leukemia (in vitro) | Imatinib-resistant CML cells | Apoptosis | Not specified | Induction of apoptotic cell death[5] |
| TBB | Prostate Cancer (in vitro) | PC3-LN4 cells | Cell Viability | 8 and 80 μM | Time-dependent decrease in cell viability[6] |
| TBB | Jurkat cells (in vitro) | Jurkat T-lymphocytes | Apoptosis | Dose- and time-dependent | Induction of apoptosis[11][12] |
| TBB | Rat Liver CK2 (in vitro) | Purified enzyme | Inhibition (IC50) | Not specified | 0.15 μM[13] |
| CX-4945 | Cell-free assay | Purified CK2 | Inhibition (IC50) | Not specified | 1 nM[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Keratinocyte Differentiation Assay
-
Cell Culture: Normal Human Epidermal Keratinocytes (NHEKs) are cultured in appropriate media.
-
Treatment: Cells are treated with this compound at a final concentration of 5 μM.[9]
-
mRNA Expression Analysis: At various time points (12, 24, 36, 48, 72, and 96 hours), total RNA is extracted from the cells. The expression levels of differentiation marker genes (Keratin 1, Keratin 10, IVL, TGM 1, Loricrin, and Filaggrin) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[8][9]
-
Reporter Gene Assay: NHEKs are transiently transfected with a reporter plasmid containing the involucrin promoter driving a luciferase gene (pGL3/3.7 kbp-IVLLuc). 24 hours post-transfection, cells are treated with 5 μM of this compound for 48 hours. Luciferase activity is measured to determine the effect on promoter activity.[8][9]
Cancer Cell Viability and Apoptosis Assays
-
Cell Culture: Cancer cell lines (e.g., glioblastoma lines U-87, U-138, A-172; prostate cancer line PC3-LN4; Jurkat T-lymphocytes) are maintained in their respective recommended culture media and conditions.
-
Inhibitor Treatment: Cells are treated with varying concentrations of CX-4945 or TBB for specified durations.
-
Cell Viability Assay (MTT or similar): Following treatment, a solution such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cells. The formation of formazan crystals, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.
-
Apoptosis Assay (Western Blot for Caspase Cleavage): Cell lysates are prepared after inhibitor treatment. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for cleaved caspases (e.g., cleaved caspase-3) or other apoptosis markers like PARP cleavage to detect the induction of apoptosis.[11][12]
In Vivo Xenograft Model for Acute Myeloid Leukemia
-
Animal Model: Immunodeficient mice (e.g., NSG mice) are used.
-
Tumor Cell Implantation: Human AML cells (e.g., U937) are injected into the mice. Engraftment is confirmed by methods such as bioluminescence imaging.[2]
-
Treatment: Once tumors are established, mice are treated orally with CX-4945 (e.g., 100 mg/kg twice daily) for a specified period (e.g., 7 days).[2]
-
Efficacy Evaluation: At the end of the treatment period, mice are euthanized, and bone marrow is harvested. The percentage of human leukemic cells (CD45+) is quantified by flow cytometry to assess the therapeutic efficacy of the inhibitor.[2]
Mandatory Visualizations
CK2 Signaling Pathway
References
- 1. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase CK2 inhibition induces cell death via early impact on mitochondrial function* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TBB, casein kinase-2 (CK2) inhibitor (CAS 17374-26-4) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. mdpi.com [mdpi.com]
- 11. Protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB) induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1) in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB) induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1) in Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
